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  • Product: N-butyl-4-phenylpiperazine-1-carboxamide
  • CAS: 890346-53-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-butyl-4-phenylpiperazine-1-carboxamide: Structure, Properties, and Synthesis

Abstract: This technical guide provides a comprehensive overview of N-butyl-4-phenylpiperazine-1-carboxamide, a molecule of interest within the broader class of phenylpiperazine derivatives. Phenylpiperazines are a well-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of N-butyl-4-phenylpiperazine-1-carboxamide, a molecule of interest within the broader class of phenylpiperazine derivatives. Phenylpiperazines are a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs. This document delineates the chemical structure, physicochemical properties, and detailed protocols for the synthesis and analytical characterization of this specific compound. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies.

Chemical Identity and Structure

The structural foundation of N-butyl-4-phenylpiperazine-1-carboxamide combines three key pharmacophores: a phenyl group, a piperazine ring, and an N-butyl carboxamide moiety. This combination influences its steric and electronic properties, which in turn dictate its solubility, stability, and potential biological interactions.

Nomenclature and Identifiers
  • IUPAC Name: N-butyl-4-phenylpiperazine-1-carboxamide

  • Molecular Formula: C₁₅H₂₃N₃O

  • Canonical SMILES: CCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2

  • InChI Key: Based on its structure, the InChIKey would be generated from the InChI string: InChI=1S/C15H23N3O/c1-2-3-9-17-15(19)18-12-10-16(11-13-18)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3,(H,17,19)

Chemical Structure

The molecule's architecture features a central piperazine ring. The nitrogen at position 1 is functionalized with an N-butylcarboxamide group, while the nitrogen at position 4 is substituted with a phenyl ring.

Caption: Chemical structure of N-butyl-4-phenylpiperazine-1-carboxamide.

Physicochemical Properties

Direct experimental data for N-butyl-4-phenylpiperazine-1-carboxamide is not extensively reported in public literature, necessitating an analysis based on its constituent parts and data from closely related analogs. The properties are dominated by the lipophilic phenyl and butyl groups and the polar amide and tertiary amine functionalities.

PropertyValue / Expected CharacteristicRationale / Source
Molecular Weight 261.37 g/mol Calculated from the molecular formula (C₁₅H₂₃N₃O).
Appearance Expected to be an off-white to yellow solid or viscous oil.Based on analogs like tert-Butyl 4-phenylpiperazine-1-carboxylate, which is a solid.[1][2]
Boiling Point >300 °C (Predicted)The parent compound, 1-phenylpiperazine, has a boiling point of 286 °C.[3] The addition of the N-butylcarboxamide group will significantly increase the molecular weight and intermolecular forces, raising the boiling point.
Melting Point Data not available. Likely to be a solid at room temperature.Many related piperazine carboxamide derivatives exist as crystalline solids, often as hydrochloride salts with melting points in the 190-250°C range.[4]
Aqueous Solubility Low at neutral pH. Higher solubility in acidic conditions.The molecule has significant lipophilic character. The basic nitrogen atoms of the piperazine ring will be protonated in acidic media, forming more soluble salts.[4][5]
Organic Solvent Solubility Soluble in polar organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.The parent 1-phenylpiperazine is soluble in such solvents, a property that is expected to be retained.[5]
pKa ~8.0 - 8.7 (Predicted for the piperazine nitrogen)The pKa of 1-phenylpiperazine is approximately 8.71.[3] This value is a reliable estimate for the basicity of the piperazine ring in the target molecule.

Synthesis and Purification

The synthesis of N-butyl-4-phenylpiperazine-1-carboxamide can be approached through several reliable methods common in medicinal chemistry. The most direct and efficient pathway involves the reaction of 1-phenylpiperazine with butyl isocyanate. This approach is favored for its high yield and straightforward execution.

Proposed Synthetic Protocol: Isocyanate Addition

This protocol describes the synthesis via the addition of an isocyanate to a secondary amine, a robust and high-yielding reaction.

Causality: The nucleophilic secondary amine of the 1-phenylpiperazine attacks the electrophilic carbon of the butyl isocyanate. This forms a stable urea linkage (carboxamide in this context) without the need for coupling agents or the generation of byproducts that require extensive purification.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-phenylpiperazine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).

  • Reactant Addition: While stirring the solution at room temperature (20-25 °C), add n-butyl isocyanate (1.05 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to elute the final product.

  • Isolation: Combine the pure fractions and evaporate the solvent in vacuo to yield N-butyl-4-phenylpiperazine-1-carboxamide as the final product. Confirm identity and purity using analytical methods described in Section 4.

Workflow Visualization

Caption: Synthetic workflow for N-butyl-4-phenylpiperazine-1-carboxamide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols are standard for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR provides the most definitive structural information. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR confirms the carbon skeleton.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Expected Spectral Features:

    • Aromatic Protons: A multiplet in the range of δ 6.8-7.4 ppm corresponding to the 5 protons of the phenyl ring.

    • Piperazine Protons: Two distinct sets of broad signals, typically between δ 2.8-3.6 ppm, for the two sets of non-equivalent CH₂ groups adjacent to the two different nitrogen atoms.[6][7]

    • Amide Proton: A broad triplet or singlet around δ 4.5-5.5 ppm for the N-H proton, which may exchange with residual water.

    • Butyl Chain Protons:

      • A triplet around δ 0.9 ppm (3H) for the terminal methyl (CH₃) group.

      • A multiplet (sextet) around δ 1.3-1.4 ppm (2H) for the internal CH₂ group.

      • A multiplet (quintet) around δ 1.5 ppm (2H) for the CH₂ group adjacent to the methyl group.

      • A quartet or triplet around δ 3.1-3.3 ppm (2H) for the CH₂ group attached to the amide nitrogen.

Mass Spectrometry (MS)

Expertise: Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns. Electron-impact (EI) or Electrospray Ionization (ESI) are common methods.[8]

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly into the ESI source. Acquire data in positive ion mode.

  • Expected Results:

    • Molecular Ion Peak: A prominent peak at m/z 262.19, corresponding to the [M+H]⁺ ion.

    • Key Fragments: Fragmentation may occur at the amide bond or within the piperazine ring, providing further structural confirmation.

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is used to identify the presence of key functional groups by observing their vibrational frequencies.[8]

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Vibrational Modes:

    • N-H Stretch: A moderate band around 3300-3400 cm⁻¹ from the amide N-H.

    • C-H Stretch (Aliphatic): Multiple sharp bands in the 2850-2960 cm⁻¹ region.

    • C=O Stretch (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹. This is a key diagnostic peak.

    • C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

References

  • GSRS. N-BUTYL-4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBOXAMIDE. [Link]

  • Pharmaffiliates. CAS No : 77278-63-8 | Product Name : tert-Butyl 4-phenylpiperazine-1-carboxylate. [Link]

  • Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • PubChem. N-phenylpiperazine-1-carboxamide. [Link]

  • PMC. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]

  • DOI. Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. [Link]

  • PMC. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. [Link]

  • PubChem. 1-Boc-4-AP. [Link]

  • MDPI. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. [Link]

  • MDPI. Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. [Link]

  • PubChem. 4-[4,4-Bis-(4-fluoro-phenyl)-butyl]-piperazine-1-carboxylic acid 2-(4-cyano-phenyl)-ethyl ester. [Link]

  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MilliporeSigma. 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • JOCPR. In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking. [Link]

  • ResearchGate. (PDF) Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. [Link]

  • Wikipedia. Phenylpiperazine. [Link]

  • NIST. Piperazine, 1-phenyl-. [Link]

Sources

Exploratory

In Vitro Receptor Binding Affinity of N-butyl-4-phenylpiperazine-1-carboxamide: A Technical Guide to Pharmacological Profiling

Executive Summary The compound N-butyl-4-phenylpiperazine-1-carboxamide (CAS: 890346-53-9) is a specialized synthetic molecule widely utilized as a1[1] in early-stage drug discovery. Built upon the phenylpiperazine core—...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-butyl-4-phenylpiperazine-1-carboxamide (CAS: 890346-53-9) is a specialized synthetic molecule widely utilized as a1[1] in early-stage drug discovery. Built upon the phenylpiperazine core—a structure widely regarded as a2[2]—this molecule serves as a critical probe for evaluating structure-activity relationships (SAR) across monoamine G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry into applied pharmacology. Here, we dissect the causality behind its binding mechanics and provide a field-proven, self-validating in vitro radioligand binding protocol to accurately quantify its receptor affinity.

Pharmacophore Analysis & Target Rationale

The pharmacological behavior of N-butyl-4-phenylpiperazine-1-carboxamide is dictated by three distinct structural domains, each responsible for specific receptor-ligand interactions:

  • The Phenylpiperazine Core: The basic nitrogen (N4) of the piperazine ring is protonated at physiological pH (7.4), allowing it to form a critical electrostatic salt bridge with the highly conserved Asp3.32 residue in the transmembrane domain 3 (TM3) of monoamine GPCRs (e.g., Serotonin 5-HT and Dopamine D2/D3 receptors). Simultaneously, the phenyl ring engages in π−π stacking with aromatic residues (like Trp6.48) deep within the orthosteric binding pocket.

  • The Carboxamide Linker: This moiety acts as a hydrogen bond donor/acceptor, stabilizing the ligand within the binding cleft. Similar carboxamide linkages have been critical in the development of 3[3] and the optimization of4[4].

  • The N-butyl Aliphatic Tail: The addition of a 4-carbon chain significantly increases the molecule's partition coefficient (LogP). Causally, this lipophilic extension drives the molecule into the hydrophobic auxiliary pockets of the receptor, increasing target residence time. However, this also increases the risk of non-specific binding (NSB) to lipid membranes during in vitro assays—a factor we must control for in our protocol.

G A N-butyl-4-phenylpiperazine -1-carboxamide B 5-HT1A / 5-HT2A Receptors A->B C Dopamine D2/D3 Receptors A->C D GPCR Activation (Gi/o coupled) B->D C->D E Inhibition of Adenylate Cyclase D->E

Fig 1. Predicted GPCR binding and downstream signaling pathway of the compound.

Quantitative Data: Expected Binding Profile

Because N-butyl-4-phenylpiperazine-1-carboxamide is often utilized as a library screening compound, its affinity profile is benchmarked against established clinical standards. Below is a structured summary of the expected in vitro binding affinities ( Ki​ ) based on the behavior of homologous phenylpiperazine-1-carboxamide derivatives.

Target ReceptorRadioligand UsedReference CompoundExpected Ki​ Range (nM)Assay Cell Line / Tissue
5-HT1A [3H]-8-OH-DPATWAY-10063510 - 50CHO-K1
5-HT2A [3H]-KetanserinKetanserin50 - 150HEK-293
Dopamine D2 [3H]-RacloprideHaloperidol20 - 80CHO-K1
Dopamine D3 [3H]-SpiperoneClozapine15 - 60HEK-293

Self-Validating In Vitro Radioligand Binding Protocol

To generate trustworthy, reproducible data, an assay cannot merely measure binding; it must continuously prove its own validity. The following step-by-step competitive radioligand binding protocol is engineered as a self-validating system .

Phase 1: Membrane Preparation

Causality Check: GPCRs are highly sensitive to their lipid microenvironment. We utilize a specific buffer to maintain the receptor in its high-affinity state.

  • Harvest CHO-K1 cells expressing the target receptor (e.g., D2 or 5-HT1A) at 80% confluence.

  • Homogenize cells in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) supplemented with protease inhibitors. Note: The inclusion of divalent cations (Mg2+, Ca2+) is critical for stabilizing the GPCR-G-protein complex.

  • Centrifuge at 40,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh Assay Buffer to a final protein concentration of 10-20 µ g/well .

Phase 2: Assay Incubation & Competition

Causality Check: To prevent the lipophilic N-butyl tail from artificially inflating apparent affinity through radioligand depletion, total binding must not exceed 10% of the added radioligand.

  • Prepare a 96-well deep-well plate. To each well, add:

    • 50 µL of Radioligand (e.g., 1 nM [3H]-Raclopride for D2).

    • 50 µL of N-butyl-4-phenylpiperazine-1-carboxamide (Test Compound) at varying concentrations ( 10−10 to 10−4 M).

    • 100 µL of prepared membrane suspension.

  • Self-Validation Checkpoint: Include a full concentration-response curve of a known reference standard (e.g., Haloperidol) on every plate. Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB).

  • Incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

Phase 3: Rapid Filtration & Counting

Causality Check: The N-butyl group is highly lipophilic and will stick to standard glass fiber filters, ruining the signal-to-noise ratio.

  • Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to filtration. PEI coats the glass fibers with a positive charge, repelling the protonated piperazine and neutralizing hydrophobic adhesion.

  • Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester.

  • Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filters, add 40 µL of liquid scintillation cocktail, and quantify bound radioactivity (CPM) using a MicroBeta scintillation counter.

Protocol Step1 Membrane Preparation (Tissue Homogenate) Step2 Incubation with Radioligand (e.g., [3H]-Raclopride) Step1->Step2 Step3 Addition of Competitor (Test Compound) Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5 Step6 IC50 & Ki Calculation (Cheng-Prusoff) Step5->Step6

Fig 2. Step-by-step workflow for in vitro competitive radioligand binding assay.

Data Analysis & System Validation

Raw Counts Per Minute (CPM) are meaningless without rigorous mathematical transformation.

  • Determine Specific Binding: Subtract the NSB CPM from all data points.

  • Calculate IC50​ : Fit the specific binding data to a one-site homologous competition curve using non-linear regression.

  • Derive Ki​ (Cheng-Prusoff Equation): Because IC50​ is dependent on the radioligand concentration used in your specific lab, you must convert it to Ki​ (an absolute thermodynamic constant of affinity) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand).

Final Validation Gate: The assay data for N-butyl-4-phenylpiperazine-1-carboxamide is only accepted if the reference standard (Haloperidol) yields a Ki​ within 0.5 log units of its historical mean, and the assay plate demonstrates a Z'-factor of ≥0.5 . This ensures the reported affinity is a true reflection of the molecule's pharmacodynamics, not systemic assay drift.

References[3] National Institutes of Health (NIH). Development and In Vitro Characterization of [3H]GMC-058 as Radioligand for Imaging Parkinsonian-Related Proteinopathies. Link[4] ACS Publications. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer. Link[2] ResearchGate. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Link[1] EvitaChem. Screening Compounds P124613 (CAS: 890346-53-9). Link

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Cytotoxicity Screening of N-butyl-4-phenylpiperazine-1-carboxamide

Executive Summary The development of novel chemical entities requires a rigorous evaluation of their potential toxicity at the earliest stages to mitigate risks and guide further research.[1][2] This guide provides a com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemical entities requires a rigorous evaluation of their potential toxicity at the earliest stages to mitigate risks and guide further research.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting the in vitro cytotoxicity screening of N-butyl-4-phenylpiperazine-1-carboxamide, a novel compound with a phenylpiperazine scaffold common in centrally active agents.[3][4][5] We detail a multi-phase screening strategy, beginning with broad-spectrum viability assays to determine the half-maximal inhibitory concentration (IC50), followed by mechanistic assays to elucidate the mode of cell death. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental choices to ensure data integrity and reproducibility.[6][7]

Introduction to N-butyl-4-phenylpiperazine-1-carboxamide and the Imperative for Cytotoxicity Screening

N-butyl-4-phenylpiperazine-1-carboxamide belongs to the arylpiperazine class of compounds, a scaffold frequently utilized in the development of therapeutics targeting the central nervous system (CNS).[4][5] Derivatives of this class have shown affinity for a range of receptors, including dopamine and serotonin receptors.[3][8] Given its potential biological activity, a thorough assessment of its cytotoxic profile is a critical first step in the safety evaluation process.[1][2]

In vitro cytotoxicity assays serve as a rapid, cost-effective, and ethically considerate alternative to animal testing for initial toxicity assessment.[2][9][10] They provide essential data on how a compound affects basic cellular functions, such as metabolic activity and membrane integrity, helping to identify potential liabilities early in the drug discovery pipeline.[2][11] This guide outlines a systematic approach to characterize the cytotoxic potential of this novel compound.

Fundamentals of In Vitro Cytotoxicity Assessment

A robust cytotoxicity evaluation relies on selecting the appropriate biological system and analytical methods. The choice of cell lines and assays should be tailored to provide the most relevant information for the compound .

Relying on a single cell line can provide an incomplete picture of a compound's toxicity, as different cell types exhibit varied responses based on their genetic and metabolic profiles.[6] For a comprehensive initial screening of a novel compound, a panel of cell lines is recommended.[12]

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential toxicity.[13][14] It is a gold-standard cell line for hepatotoxicity studies.

  • SH-SY5Y (Human Neuroblastoma): Given the phenylpiperazine core's prevalence in CNS-active drugs, this neuronal-like cell line is relevant for assessing potential neurotoxicity.

  • HEK293 (Human Embryonic Kidney): Represents the kidneys, a major organ for drug elimination. It is a general-purpose line for gauging baseline cytotoxicity.[13]

  • A Non-Cancerous Control (e.g., hTERT-immortalized fibroblasts): Including a "normal" cell line helps to determine if the compound exhibits selective toxicity towards rapidly dividing cancer cells versus non-cancerous cells.[12][13]

No single assay can capture all facets of cytotoxicity. Therefore, employing multiple assays that measure different cellular endpoints is crucial for a thorough evaluation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a primary indicator of metabolic activity.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[17][18][19] It is a key indicator of necrosis or late-stage apoptosis.[20]

  • Caspase-Glo® 3/7 Assay: This luminescent assay specifically measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[21][22] An increase in caspase activity is a hallmark of apoptosis.[23]

A Phased Approach to Cytotoxicity Screening

This section details a three-phase experimental workflow, from initial range-finding to mechanistic elucidation.

Cytotoxicity_Screening_Workflow cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Definitive IC50 cluster_2 Phase 3: Mechanism of Action P1_Start Broad Concentration Screen (e.g., 0.1 µM to 1000 µM) P1_Assay 24h MTT Assay P1_Start->P1_Assay P1_End Estimate Cytotoxic Range P1_Assay->P1_End P2_Start Narrow Dose-Response (8-12 concentrations) P1_End->P2_Start Inform Concentration Selection P2_Assay 48h MTT Assay P2_Start->P2_Assay P2_End Calculate IC50 Values P2_Assay->P2_End P3_Start Treat Cells at IC50 & 10x IC50 P2_End->P3_Start Use IC50 for Mechanistic Study P3_LDH LDH Assay (Necrosis) P3_Start->P3_LDH P3_Caspase Caspase-Glo 3/7 Assay (Apoptosis) P3_Start->P3_Caspase P3_End Elucidate Mode of Cell Death P3_LDH->P3_End P3_Caspase->P3_End

Caption: A three-phase workflow for comprehensive in vitro cytotoxicity screening.

Objective: To identify the approximate concentration range at which N-butyl-4-phenylpiperazine-1-carboxamide exerts cytotoxic effects.

Protocol:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a broad, logarithmic serial dilution series (e.g., 1000 µM, 100 µM, 10 µM, 1 µM, 0.1 µM).

  • Treatment: Treat cells with the compound dilutions. Include a vehicle control (DMSO only, at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Assay: Perform the MTT assay according to a standard protocol.[16][24] This typically involves adding MTT reagent, incubating for 2-4 hours, and then solubilizing the resulting formazan crystals before reading the absorbance.[11]

Objective: To precisely calculate the IC50 value, the concentration of the compound that inhibits 50% of cell viability.

Protocol:

  • Cell Seeding: Plate all selected cell lines (HepG2, SH-SY5Y, HEK293, and a non-cancerous line) in separate 96-well plates.

  • Compound Preparation: Based on the range-finding results, prepare a more detailed serial dilution series (e.g., 8-12 concentrations) centered around the estimated IC50.

  • Treatment: Treat cells as described in Phase 1, ensuring appropriate controls are included.

  • Incubation: Extend the incubation period to 48 hours to capture delayed cytotoxic effects.

  • MTT Assay: Perform the MTT assay as previously described.

  • Data Analysis:

    • Convert absorbance values to percentage viability relative to the vehicle control (100% viability).

    • Plot percentage viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Objective: To determine whether the observed cytotoxicity is primarily due to apoptosis (programmed cell death) or necrosis (cell membrane rupture).

Protocol:

  • Cell Seeding and Treatment: Plate the most sensitive cell line identified in Phase 2. Treat cells with the compound at its IC50 and 10x IC50 concentrations. Include a positive control for apoptosis (e.g., Staurosporine) and necrosis (e.g., a lysis buffer for the final step of the LDH assay).

  • Incubation: Incubate for a relevant time point (e.g., 24 hours).

  • Assay Performance:

    • LDH Assay: Collect the cell culture supernatant to measure released LDH. Follow the manufacturer's protocol, which typically involves a coupled enzymatic reaction that produces a colored formazan product.[17][19][20]

    • Caspase-Glo® 3/7 Assay: Perform this "add-mix-measure" assay directly on the cells remaining in the plate. The reagent lyses the cells and contains a proluminescent substrate that is cleaved by active caspases 3 and 7, generating a light signal proportional to enzyme activity.[21][22][25]

Data Presentation and Interpretation

Cell LineTissue of OriginTypeIncubation TimeIC50 (µM) ± SD
HepG2LiverCancer48h25.3 ± 2.1
SH-SY5YBrainCancer48h18.9 ± 1.5
HEK293KidneyNon-Cancerous48h75.8 ± 6.4
FibroblastsSkinNon-Cancerous48h> 100

Interpretation: The hypothetical data suggest the compound is most potent against the neuronal SH-SY5Y cell line and shows a degree of selectivity for cancerous over non-cancerous cell lines.

TreatmentConcentrationLDH Release (% of Max)Caspase 3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control0.1% DMSO5.2%1.0
Test CompoundIC50 (18.9 µM)15.6%4.8
Test Compound10x IC50 (189 µM)65.1%2.5
Staurosporine1 µM20.3%8.2

Interpretation: The significant increase in caspase 3/7 activity at the IC50 concentration strongly indicates the induction of apoptosis. The high LDH release at 10x IC50 suggests that at higher concentrations, the compound may induce secondary necrosis following apoptosis, or a mixed cell death phenotype.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria (Active Dehydrogenases) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction

Caption: Principle of the MTT assay for measuring cell viability.

Apoptosis_Pathway Compound Test Compound Cell Cell Compound->Cell Induces Stress Initiator_Caspases Initiator Caspases (e.g., Caspase-8, 9) Cell->Initiator_Caspases Activates Executioner_Caspases Executioner Caspases (Caspase-3, 7) Initiator_Caspases->Executioner_Caspases Cleaves & Activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Dismantles Cell

Caption: Simplified overview of the caspase-mediated apoptotic pathway.

Conclusion and Best Practices

This guide presents a structured, multi-assay approach to characterize the in vitro cytotoxicity of N-butyl-4-phenylpiperazine-1-carboxamide. By systematically determining IC50 values across a relevant cell panel and subsequently probing the mechanism of cell death, researchers can build a robust initial safety profile for this novel compound.

Key Best Practices:

  • Controls are Critical: Always include vehicle, untreated, and positive controls to ensure assay validity.[7]

  • Solvent Concentration: Keep the final solvent (e.g., DMSO) concentration low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity.[6]

  • Reproducibility: Perform all experiments with at least three biological replicates to ensure the reliability of the results.[6][7]

  • Cell Health: Only use cells that are in the logarithmic growth phase and exhibit high viability (>95%) prior to plating.[12]

Adherence to these principles will generate high-quality, reproducible data, enabling informed decisions in the progression of N-butyl-4-phenylpiperazine-1-carboxamide through the drug discovery and development process.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: MTT Assay: Assessing Cell Proliferation Source: BenchSci URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Detection of necrosis by release of lactate dehydrogenase activity Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Detection of necrosis by release of lactate dehydrogenase activity. Source: Semantic Scholar URL: [Link]

  • Title: LDH Cytotoxicity Assay Kit Source: Tiaris Biosciences URL: [Link]

  • Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages Source: IntechOpen URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening Source: National Toxicology Program URL: [Link]

  • Title: Caspas-Glo 3/7 Assay Source: Reaction Biology URL: [Link]

  • Title: In Vitro Cytotoxicity Determination: Avoiding Pitfalls Source: IntechOpen URL: [Link]

  • Title: Resources for developing reliable and reproducible in vitro toxicological test methods Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Understanding In Vitro Toxicity Screening: A Key Component in Drug Development Source: InfinixBio URL: [Link]

  • Title: A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Highlight report: Cell type selection for toxicity testing Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: What cell line should I choose for citotoxicity assays? Source: ResearchGate URL: [Link]

  • Title: Predictive Toxicology Models Using Cell-Based Assays Source: Cytion URL: [Link]

  • Title: In vitro Toxicity Testing in the Twenty-First Century Source: Frontiers URL: [Link]

  • Title: N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Impact of Incorporating Piperazine on Biological Activities of Benzazoles Source: IntechOpen URL: [Link]

  • Title: Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists Source: Frontiers URL: [Link]

  • Title: Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands Source: DOI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of N-butyl-4-phenylpiperazine-1-carboxamide

Introduction The phenylpiperazine scaffold is a well-established pharmacophore present in numerous centrally active agents, demonstrating a wide range of pharmacological activities.[1] Compounds incorporating this moiety...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenylpiperazine scaffold is a well-established pharmacophore present in numerous centrally active agents, demonstrating a wide range of pharmacological activities.[1] Compounds incorporating this moiety frequently interact with G-protein coupled receptors (GPCRs), particularly those within the dopamine and serotonin families.[1][2][3] N-butyl-4-phenylpiperazine-1-carboxamide belongs to this class of molecules, and its structural features suggest a strong likelihood of it modulating GPCR signaling pathways. Specifically, the N-arylpiperazine core is critical for binding to dopamine D2 and D3 receptors.[2][4]

These application notes provide a comprehensive guide for the in vitro characterization of N-butyl-4-phenylpiperazine-1-carboxamide. The protocols herein are designed to establish a foundational pharmacological profile of the compound, focusing on its potential interaction with dopamine D2-like receptors, which are Gi/o-coupled.[2] The methodologies cover primary radioligand binding assays to determine affinity, and functional second messenger assays to elucidate potency and efficacy. These standardized protocols are intended for researchers in pharmacology, drug discovery, and medicinal chemistry to obtain robust and reproducible data.

Principle of Investigation: Characterizing a Gi-Coupled GPCR Ligand

The primary hypothesis, based on extensive structure-activity relationship (SAR) data for this chemical class, is that N-butyl-4-phenylpiperazine-1-carboxamide acts as a ligand for D2-like dopamine receptors (D2, D3, D4).[2][4] These receptors are predominantly coupled to the Gi/o family of G-proteins. Upon activation by an agonist, the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, an antagonist will bind to the receptor but not activate it, and can block the effect of an agonist.

Therefore, a logical workflow for characterizing this compound involves two key stages:

  • Receptor Binding Affinity: Determining if and how strongly the compound binds to the target receptor. This is typically achieved through a competitive radioligand binding assay.

  • Functional Activity: Assessing the functional consequence of this binding—whether the compound is an agonist (inhibits cAMP), an antagonist (blocks agonist-induced cAMP inhibition), or an inverse agonist. This is determined using a functional assay that measures intracellular cAMP levels.

G cluster_workflow Experimental Workflow A Compound: N-butyl-4-phenylpiperazine-1-carboxamide B Primary Assay: Radioligand Binding A->B C Determine Binding Affinity (Ki) B->C D Functional Assay: cAMP Measurement C->D E Determine Potency (EC50/IC50) & Efficacy (Agonist/Antagonist) D->E

Caption: High-level experimental workflow for characterizing the compound.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of N-butyl-4-phenylpiperazine-1-carboxamide for the human dopamine D2 receptor (hD2R). It employs a competitive binding format where the test compound competes with a radiolabeled ligand for binding to the receptor.

Rationale

The affinity of a ligand for its receptor is a fundamental parameter that dictates its potency. In this assay, membranes from cells expressing a high density of hD2R are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) and varying concentrations of the test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Materials
  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (Specific Activity: ~70-90 Ci/mmol).

  • Test Compound: N-butyl-4-phenylpiperazine-1-carboxamide, prepared as a 10 mM stock in DMSO.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration) or another suitable D2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Equipment: 96-well microplates, filter plates (e.g., GF/B or GF/C), cell harvester, liquid scintillation counter.

Step-by-Step Methodology
  • Compound Dilution: Prepare a serial dilution series of N-butyl-4-phenylpiperazine-1-carboxamide in assay buffer. Typically, an 11-point curve ranging from 100 µM to 10 pM (final assay concentrations) is recommended. Include a vehicle control (DMSO equivalent).

  • Assay Plate Preparation: To each well of a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer (for total binding wells).

    • 50 µL of 10 µM Haloperidol (for non-specific binding wells).

    • 50 µL of the appropriate test compound dilution.

  • Radioligand Preparation: Dilute the [³H]-Spiperone stock in assay buffer to a final concentration equal to its Kd (typically ~0.2-0.5 nM). This concentration should be determined during assay development.

  • Receptor Membrane Preparation: Thaw the receptor membranes on ice. Dilute them in ice-cold assay buffer to a concentration that yields a robust signal-to-noise ratio (e.g., 5-20 µg of protein per well). Keep the membrane suspension on ice and vortex gently before use.

  • Incubation:

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 100 µL of the diluted receptor membranes to all wells. The total assay volume is 200 µL.

    • Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Pre-soak the filter plate with 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter. Rapidly aspirate the contents of the assay plate onto the filter plate using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well. Seal the plate and count the radioactivity in a liquid scintillation counter (counts per minute, CPM).

Data Analysis
  • Calculate the percent inhibition of specific binding for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)]) where CPMNSB is the counts in the presence of Haloperidol and CPMTotal is the counts with vehicle only.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionTypical Value
IC₅₀ Concentration of test compound causing 50% inhibition of radioligand binding.Compound-dependent
Ki Inhibitory constant; a measure of the binding affinity of the test compound.Compound-dependent
Radioligand Kd Dissociation constant of the radioligand for the receptor.~0.3 nM for [³H]-Spiperone

Protocol 2: cAMP Functional Assay for Agonist and Antagonist Characterization

This protocol measures the ability of N-butyl-4-phenylpiperazine-1-carboxamide to modulate adenylyl cyclase activity by quantifying intracellular cAMP levels in cells expressing the hD2R. It can determine if the compound acts as an agonist or an antagonist.

Rationale

Dopamine D2-like receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.[2] An agonist binding to the receptor will decrease intracellular cAMP levels. This assay first stimulates adenylyl cyclase with forskolin to create a measurable cAMP signal, and then quantifies the ability of the test compound to reduce this signal (agonist mode). To test for antagonism, the cells are co-treated with a known D2 agonist and the test compound to see if it can block the agonist's effect.[5]

G cluster_pathway Gi-Coupled GPCR Signaling Pathway Agonist D2 Agonist Receptor D2 Receptor Agonist->Receptor Activates G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase (AC) G_Protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase Substrate

Caption: Simplified Gi-coupled signaling pathway leading to cAMP reduction.

Materials
  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[6]

  • Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

  • Forskolin: To stimulate adenylyl cyclase.

  • Reference Agonist: Quinpirole or another potent D2 agonist.

  • Test Compound: N-butyl-4-phenylpiperazine-1-carboxamide.

  • cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF), ELISA, or fluorescence polarization-based cAMP assay kit (e.g., from Cisbio, PerkinElmer, or Promega).

  • Equipment: Cell culture incubator, 96- or 384-well white microplates, plate reader compatible with the chosen detection kit.

Step-by-Step Methodology: Agonist Mode
  • Cell Seeding: Plate the hD2R-expressing cells in white, clear-bottom 96-well plates at a density determined by optimization (e.g., 5,000-15,000 cells/well) and culture overnight.[7]

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist (Quinpirole) in stimulation buffer.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add 50 µL of stimulation buffer containing a sub-maximal concentration of forskolin (e.g., 1-5 µM, determined during assay development).

    • Add 50 µL of the diluted test compound or reference agonist to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

Step-by-Step Methodology: Antagonist Mode
  • Cell Seeding: Follow step 1 from the agonist mode protocol.

  • Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer.

  • Assay Procedure:

    • Aspirate the culture medium.

    • Add 25 µL of the diluted test compound to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Prepare a solution of the reference agonist (Quinpirole) at a concentration that gives ~80% of its maximal effect (EC₈₀), combined with forskolin in stimulation buffer.

    • Add 25 µL of the Quinpirole/forskolin mix to the wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels as described above.

Data Analysis
  • Agonist Mode:

    • Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.

    • Normalize the data, setting the forskolin-only signal as 100% and the maximal inhibition by the reference agonist as 0%.

    • Plot the normalized response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (efficacy relative to the reference agonist).

  • Antagonist Mode:

    • Normalize the data.

    • Plot the response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ .

    • Calculate the antagonist affinity constant (Kb) using the Schild regression or the Cheng-Prusoff equation for antagonists if the mechanism is competitive.

ParameterDescriptionData Interpretation
EC₅₀ Concentration for 50% of maximal agonist effect.Measures agonist potency.
IC₅₀ Concentration for 50% inhibition of the reference agonist effect.Measures antagonist potency.
Emax Maximum effect relative to a full agonist.Differentiates full vs. partial agonists.

Concluding Remarks

The successful execution of these standardized protocols will provide a robust initial characterization of N-butyl-4-phenylpiperazine-1-carboxamide. Determining the binding affinity (Ki) through radioligand binding and the functional activity (EC₅₀/IC₅₀ and Emax) via a cAMP assay will establish a comprehensive pharmacological profile at the dopamine D2 receptor. For a complete profile, it is highly recommended to extend these studies to other relevant dopamine receptor subtypes (D3, D4) and a broader panel of GPCRs and other targets to assess selectivity. This systematic approach ensures data integrity and provides the foundational knowledge necessary for further drug development efforts.

References

  • Assay Guidance Manual. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Reichelt, M., et al. (2019). Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 27(18), 115033. [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101538. [Link]

  • Yuan, Y., et al. (2016). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. ACS Chemical Neuroscience, 7(12), 1664-1675. [Link]

  • Agilent Technologies. (2021, February 2). High-Throughput GPCR Assay Development. Agilent. [Link]

  • G protein-coupled receptor screening assays: Methods and protocols. (2015). ResearchGate. [Link]

  • Global Substance Registration System (GSRS). (n.d.). N-BUTYL-4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBOXAMIDE. GSRS. [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). ResearchGate. [Link]

  • Janssen Pharmaceutica N.V. (1988). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Wang, Y., et al. (2022). Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (1997). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Nuclear Medicine and Biology, 24(1), 57-65. [Link]

  • In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking. (n.d.). Journal of Pharmaceutical Sciences and Research. [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). Journal of Emerging Technologies and Innovative Research. [Link]

Sources

Application

Application Note: N-Butyl-4-phenylpiperazine-1-carboxamide as a Privileged Scaffold in Targeted Drug Discovery

Introduction: The Phenylpiperazine-1-Carboxamide Pharmacophore In modern drug discovery, the identification of versatile, drug-like molecular building blocks is critical for accelerating the hit-to-lead and lead optimiza...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenylpiperazine-1-Carboxamide Pharmacophore

In modern drug discovery, the identification of versatile, drug-like molecular building blocks is critical for accelerating the hit-to-lead and lead optimization phases. N-butyl-4-phenylpiperazine-1-carboxamide (CAS: 890346-53-9) represents a highly privileged structural motif. It combines the lipophilic, target-engaging properties of a phenylpiperazine core with the bidentate hydrogen-bonding capacity of a 1-carboxamide (urea) linkage.

As a Senior Application Scientist, I have observed that this specific combination allows the molecule to act as an optimal starting point for structure-activity relationship (SAR) campaigns. The urea moiety frequently acts as a critical hydrogen bond donor/acceptor pair, stabilizing ligand-protein complexes in deep hydrophobic pockets. Concurrently, the N-butyl chain provides a tunable aliphatic handle that can be optimized using Lipophilic Ligand Efficiency (LipE) metrics to achieve nanomolar potency without compromising aqueous solubility[1].

Key Therapeutic Applications in Literature

The phenylpiperazine-1-carboxamide scaffold has been successfully deployed across multiple distinct therapeutic areas, demonstrating its polypharmacological versatility:

  • Oncology (Redox Balance in PDAC): Pancreatic ductal adenocarcinoma (PDAC) relies heavily on a non-canonical glutamine metabolic pathway driven by Aspartate Aminotransferase 1 (GOT1) to maintain redox homeostasis. High-throughput screening (HTS) of approximately 800,000 compounds identified phenylpiperazine-1-carboxamide derivatives as potent inhibitors of GOT1, effectively disrupting cancer cell proliferation[2][3].

  • Oncology (Hippo Pathway Inhibition): Derivatives sharing the piperazine-1-carboxamide moiety have been discovered as novel inhibitors of TEA domain (TEAD) auto-palmitoylation, a critical transcriptional node in the Hippo signaling pathway[4].

  • Antimicrobial Development: Benzothiazinone-linked phenylpiperazine carboxamides have been synthesized and validated as highly efficient inhibitors of Mycobacterium tuberculosis DNA gyrase[5].

Physicochemical Profiling

To understand why this building block is so effective, we must evaluate its physicochemical properties. The table below summarizes the theoretical and observed drug-like metrics of N-butyl-4-phenylpiperazine-1-carboxamide, confirming strict adherence to Lipinski’s Rule of Five.

PropertyValueDrug-Discovery Significance
Molecular Weight 261.37 g/mol Ideal for lead optimization; leaves ample "molecular weight budget" (<500 Da) for adding functional groups.
Chemical Formula C15H23N3OHigh fraction of sp3 carbons (Fsp3) in the piperazine and butyl chain improves clinical success rates.
H-Bond Donors 1 (NH of urea)Minimizes desolvation penalty while providing a targeted directional interaction.
H-Bond Acceptors 2 (C=O, Piperazine N)Facilitates interactions with backbone amides in kinase and transaminase active sites.
Estimated LogP ~2.5 - 3.0Optimal lipophilicity for membrane permeability without inducing non-specific protein binding.

Experimental Workflows & Protocols

Protocol A: Synthesis of Phenylpiperazine-1-Carboxamide Derivatives via Isocyanate Coupling

Context & Causality: The synthesis of the urea-based linkage is most efficiently achieved by reacting a secondary amine (piperazine) with an isocyanate. Triethylamine (TEA) is utilized not merely as a solvent additive, but as a critical neutralizing agent. It frees the piperazine from its hydrochloride salt form, ensuring the secondary nitrogen is highly nucleophilic. The reaction is performed at 0 °C to control the exothermic formation of the urea bond, preventing the formation of unwanted biurets or side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1-phenylpiperazine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture from hydrolyzing the isocyanate.

  • Base Addition: Add 2.0 equivalents of triethylamine (TEA) to the solution and stir for 10 minutes at room temperature.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of butyl isocyanate (or desired alkyl/aryl isocyanate) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 2–4 hours. Monitor reaction completion via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure N-butyl-4-phenylpiperazine-1-carboxamide.

Protocol B: MDH-Coupled Enzymatic Assay for GOT1 Inhibitor Screening

Context & Causality: Direct measurement of GOT1 activity is difficult because its product, oxaloacetate (OAA), lacks a distinct, easily measurable chromophore. To create a self-validating, high-throughput system, we utilize a coupled enzyme assay. Malate Dehydrogenase (MDH) is added in excess to immediately convert the generated OAA into malate. This secondary reaction requires the oxidation of NADH to NAD+. Because NADH absorbs strongly at 340 nm and NAD+ does not, the depletion of the 340 nm signal provides a real-time, stoichiometric readout of GOT1 activity[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0) and 0.1% Triton X-100 (to prevent non-specific compound aggregation).

  • Master Mix Formulation: To each well of a 96-well UV-transparent microplate, add recombinant human GOT1 enzyme (final concentration 5 nM), 0.2 mM NADH, and 2 U/mL Malate Dehydrogenase (MDH).

  • Compound Incubation: Add the test compound (phenylpiperazine-1-carboxamide derivative) dissolved in DMSO. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation. Incubate the plate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Initiate the enzymatic cascade by adding the substrates: 5 mM L-aspartate and 5 mM α -ketoglutarate.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 340 nm continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear slope of NADH depletion. Determine the IC50 by plotting V0​ against the log concentration of the inhibitor using non-linear regression.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the biological rationale and the screening logic utilized when deploying this chemical scaffold.

GOT1_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Aspartate Aspartate Glutamate->Aspartate Transamination OAA Oxaloacetate (OAA) Aspartate->OAA GOT1 Activity GOT1 GOT1 Enzyme (Target) GOT1->OAA Malate Malate OAA->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Production Malate->NADPH ROS ROS Neutralization NADPH->ROS Redox Balance Inhibitor Phenylpiperazine-1 -carboxamide Inhibitor->GOT1 Inhibition

Figure 1: GOT1-mediated metabolic pathway in PDAC and targeted inhibition by piperazine carboxamides.

HTS_Workflow Library Compound Library (~800k molecules) HTS HTS MDH-Coupled Assay (340 nm) Library->HTS Hit Hit Identification (Piperazine Core) HTS->Hit Activity > 50% SAR SAR & LipE Guided Optimization Hit->SAR Isocyanate Coupling Lead Lead Compound (Nanomolar Potency) SAR->Lead In vitro & In vivo Validation

Figure 2: Drug discovery workflow from HTS library screening to lead optimization using LipE guidance.

References

  • Discovery and Optimization of Aspartate Aminotransferase 1 Inhibitors to Target Redox Balance in Pancreatic Ductal Adenocarcinoma PubMed / NIH [Link][2]

  • Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma (Full Text) PMC / NIH[Link][3]

  • Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode eLife Sciences[Link][4]

  • Benzothiazinone-piperazine derivatives as efficient Mycobacterium tuberculosis DNA gyrase inhibitors World Health Organization (WHO)[Link][5]

  • LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators ResearchGate[Link][1]

Sources

Method

N-butyl-4-phenylpiperazine-1-carboxamide cell culture preparation and dosing guidelines

For Research Use Only Introduction N-butyl-4-phenylpiperazine-1-carboxamide is a synthetic compound belonging to the diverse class of piperazine derivatives. This structural motif is prevalent in a wide array of pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only

Introduction

N-butyl-4-phenylpiperazine-1-carboxamide is a synthetic compound belonging to the diverse class of piperazine derivatives. This structural motif is prevalent in a wide array of pharmacologically active agents, attributed to the piperazine ring's ability to improve aqueous solubility and act as a hydrogen bond acceptor, which can be critical for interactions with biological targets such as G-protein coupled receptors (GPCRs) and kinases[1]. Compounds with a 4-phenylpiperazine core have been noted for their potential to selectively target serotonin and dopamine receptors[1][2]. Furthermore, various piperazine derivatives have demonstrated significant anti-cancer properties by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and Src family kinase pathways[3].

Given the therapeutic potential of this class of compounds, establishing robust and reproducible in vitro testing protocols is paramount for the initial stages of drug discovery and development. These cell-based assays are crucial for determining a compound's biological activity, cytotoxicity, and mechanism of action[4][5][6]. This guide provides a comprehensive framework for researchers, offering detailed protocols for the preparation, dosing, and initial characterization of N-butyl-4-phenylpiperazine-1-carboxamide in a cell culture setting.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of N-butyl-4-phenylpiperazine-1-carboxamide are critical to ensure experimental consistency and accuracy. Due to the typically low aqueous solubility of similar carboxamide derivatives, an organic solvent is required to create a concentrated stock solution[7]. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose in cell-based assays[3][4].

Materials:

  • N-butyl-4-phenylpiperazine-1-carboxamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Pre-warming DMSO: Warm the anhydrous DMSO to room temperature to ensure it is completely liquid and to facilitate the dissolution of the compound.

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of N-butyl-4-phenylpiperazine-1-carboxamide powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile, amber microcentrifuge tube or glass vial. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution.

  • Sterilization (Optional): If the stock solution needs to be sterile for long-term storage and direct addition to cell culture media, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Table 1: Example Stock Solution Preparation

ParameterValue
Molecular Weight275.39 g/mol (Example, verify for specific compound)
Desired Stock Concentration10 mM
Amount to Weigh2.75 mg
Volume of DMSO to Add1 mL

Cell Line Selection and Culture

The choice of cell line is dependent on the research question and the putative target of the compound. For initial cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (cervical cancer), U87 (glioblastoma), or HEK-293T (human embryonic kidney) can be employed[1][8]. If the compound is hypothesized to target specific pathways, cell lines with known dysregulation in those pathways should be selected[3].

General Cell Culture Protocol:

  • Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture the cells regularly to maintain them in the exponential growth phase.

  • Perform routine checks for mycoplasma contamination.

Determination of Optimal Dosing Concentration: Cytotoxicity Assays

Before investigating the biological activity of N-butyl-4-phenylpiperazine-1-carboxamide, it is essential to determine its cytotoxic effects to establish a suitable concentration range for subsequent experiments[4]. The MTT and LDH assays are two widely used methods for assessing cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the N-butyl-4-phenylpiperazine-1-carboxamide stock solution in fresh culture medium. The final DMSO concentration in the medium should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate the plate for a desired period (e.g., 24, 48, or 72 hours)[3].

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells)[8].

Investigating the Mechanism of Action

Once the non-toxic concentration range is established, further experiments can be designed to elucidate the mechanism of action of N-butyl-4-phenylpiperazine-1-carboxamide.

Western Blot Analysis

Western blotting is a powerful technique to investigate changes in the expression and activation of specific proteins involved in signaling pathways that may be affected by the compound[3].

Protocol:

  • Cell Treatment and Lysis: Treat the cells with the compound at non-toxic concentrations for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, caspases) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assays

If cytotoxicity is observed, it is important to determine if it is due to apoptosis (programmed cell death).

  • Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-9 using commercially available kits[8].

  • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for characterizing a novel compound and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis stock_prep Stock Solution Preparation (in DMSO) working_sol Working Dilutions in Culture Medium stock_prep->working_sol cell_treatment Compound Treatment working_sol->cell_treatment cell_seeding Cell Seeding (96-well or 6-well plates) cell_seeding->cell_treatment cytotoxicity Cytotoxicity Assays (MTT, LDH) cell_treatment->cytotoxicity mechanism Mechanism of Action (Western Blot, Apoptosis Assays) cell_treatment->mechanism cytotoxicity->mechanism Determine Non-toxic Concentration Range ic50 IC50 Determination cytotoxicity->ic50 pathway_analysis Signaling Pathway Analysis mechanism->pathway_analysis

Caption: A typical experimental workflow for the in vitro characterization of N-butyl-4-phenylpiperazine-1-carboxamide.

signaling_pathway compound N-butyl-4-phenylpiperazine- 1-carboxamide receptor GPCR (e.g., Dopamine/Serotonin Receptor) compound->receptor Inhibition/Activation pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A hypothetical signaling pathway potentially modulated by N-butyl-4-phenylpiperazine-1-carboxamide.

References

  • The Complete Guide to Cell-Based Assays - SPT Labtech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9jJ3QJlljG3srPeuc1wklN6SZJXhYZ2RgJvA0XIBqkq2RGYpO7UTzhNiTrbf-hLMD19IZAs6xspmgr326_6yYcXe3PJ4CfOsQIYvvC3DD2kszO_74ZIvoki7j11dUFgqsiLZHqJEqrKPJkuNSm__W2XOCKR3Ogkkha_2EuA==]
  • N-carboxamide | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEfBBrXnMuKgy6z0ovG0G65Kqp8BGneuVCcBr4GRQDkyvFA7pBTHkuFHMD5ftKZXQFW5LsdQhoKKbWfsxIMCfbmOKhaZbHXEPpMOo15BiruJXGBRYCaOjki1XXglKxrpZn1Eu18CM=]

  • Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzaRWt0WA210bZjADDa_rgKfz_idd9_yYnmY7C7815ctEeIA8mcEAZTQrlihHL_ASJ0_xyKjAdjMQNIyXZyPtCF9Try0dJMeJOvSEh5YBCs2EqJu848fr24-DlIatCD5p-1NEFbWuvq9d1KGch2Nn5xc1dTFKbhtV3J6QSd6HgHUqb8oshDptSHgdUinSvW8rt98d1iLnPfWuSNvDV7RBY6jGs_yf0Wb42DgV1l8fnE99Pw==]
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  • Assay Development in Drug Discovery | Danaher Life Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVEVtdnaaw5lVLyLWOb9Zy6wI3_W3_CyijCAEajBzqggirRFOB5m1VuTgjJuMVyJWHYFbIC--Ki1lmnpNIfJYFlZ3vBO0istNdkAQKJeLwTc9VHjZxy1KAIp4BO8GIo97YyiJojTh53lpZg4gQMzdjegP44FlOJ8faQ3aUbh7suA==]
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  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6tyLjsAOTuPHsc5a-ujxNYHQtUrkh-3xTZih9j7Gb1ToT5BkJXi0PZjbWHQ-RdJxarKMjg29PNgffGg7srfYjy5cLZZace5faNMg1tnM6NZiPCdPiu_ZDj9fKhwDUcecuArX4mmnA7v4mph0=]
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Sources

Application

LC-MS/MS mass spectrometry analysis of N-butyl-4-phenylpiperazine-1-carboxamide

Application Note & Methodological Protocol: High-Sensitivity LC-MS/MS Quantification of N-butyl-4-phenylpiperazine-1-carboxamide Executive Summary & Pharmacological Context N-butyl-4-phenylpiperazine-1-carboxamide (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol: High-Sensitivity LC-MS/MS Quantification of N-butyl-4-phenylpiperazine-1-carboxamide

Executive Summary & Pharmacological Context

N-butyl-4-phenylpiperazine-1-carboxamide (CAS: 890346-53-9) is a synthetic derivative belonging to the phenylpiperazine-1-carboxamide class. Compounds sharing this structural scaffold are of significant interest in modern drug discovery, primarily evaluated as highly selective, covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH)[1] or as analogs to psychoactive piperazine designer drugs[2].

Because phenylpiperazines exhibit potent central nervous system (CNS) activity and complex pharmacokinetic profiles, precise quantification in biological matrices (e.g., plasma, serum, or brain homogenate) is critical. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to overcome the inherent analytical challenges of basic nitrogenous compounds, ensuring high-fidelity data for preclinical pharmacokinetics and toxicological screening.

Experimental Design & Causality (The "Why")

As an analytical scientist, developing a method for piperazine derivatives requires addressing three primary failure modes: peak tailing, ion suppression, and isobaric interference. This protocol is engineered with the following causal logic:

  • Chromatographic Causality (Mitigating Peak Tailing): Phenylpiperazines possess basic amine groups (pKa ~7.5–9.0) that strongly interact with residual acidic silanols on standard silica columns, causing severe peak tailing. Solution: We utilize a high-purity, end-capped C18 stationary phase paired with an acidic mobile phase (0.1% Formic Acid). The low pH ensures the piperazine nitrogen is fully protonated, preventing secondary silanol interactions and driving the analyte into the bulk mobile phase for sharp, symmetrical elution[3].

  • Ionization Causality (Maximizing ESI+ Efficiency): The pre-protonation of the analyte in the acidic mobile phase directly translates to enhanced ionization efficiency in the positive Electrospray Ionization (ESI+) source.

  • Extraction Causality (Eliminating Matrix Effects): Simple protein precipitation (PPT) leaves behind endogenous phospholipids (e.g., glycerophosphocholines) that compete for charge in the ESI droplet, leading to unpredictable ion suppression. Solution: We employ a Solid-Phase Extraction (SPE) protocol. By washing the sorbent with 5% methanol, we elute polar interferences and salts. The lipophilic N-butyl-4-phenylpiperazine-1-carboxamide is then selectively recovered using 100% methanol, yielding a clean extract[2].

Step-by-Step Methodological Protocol

Self-Validating Sample Preparation (SPE)

To ensure the protocol is self-validating, a deuterated internal standard (IS)—such as mCPP-D8 or a structurally analogous deuterated piperazine—must be spiked into the sample prior to extraction. This corrects for both extraction recovery losses and residual matrix effects.

  • Spiking: Aliquot 200 µL of biological plasma into a clean microcentrifuge tube. Add 10 µL of the IS working solution (100 ng/mL).

  • Protein Precipitation: Add 400 µL of ice-cold Acetonitrile (ACN). Vortex for 2 minutes to denature binding proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade H₂O.

  • Loading: Dilute the supernatant from Step 2 with 400 µL of H₂O to reduce the organic content, then load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in H₂O to remove highly polar matrix components. Discard the flow-through.

  • Elution: Elute the target analytes with 1 mL of 100% MeOH into a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B), vortex, and transfer to an autosampler vial.

SPE_Workflow N1 1. Biological Sample (Plasma + IS Spike) N2 2. Protein Precipitation (Add Cold ACN, Centrifuge) N1->N2 Denature proteins N3 3. SPE Conditioning (MeOH followed by H2O) N2->N3 Supernatant prep N4 4. Sample Loading (Apply Diluted Supernatant) N3->N4 Activate sorbent N5 5. Washing (5% MeOH in H2O) N4->N5 Bind analyte N6 6. Elution & Reconstitution (Elute 100% MeOH, Dry, Reconstitute) N5->N6 Remove interferences

Fig 1. Solid-Phase Extraction (SPE) logic for isolating phenylpiperazine derivatives from plasma.

Liquid Chromatography Separation
  • Column: End-capped C18 Column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H₂O.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (ESI-MS/MS)

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Fragmentation Logic: The protonated precursor ion [M+H]+ of N-butyl-4-phenylpiperazine-1-carboxamide is m/z 262.2. Upon Collision-Induced Dissociation (CID), the amide bond cleaves, losing butyl isocyanate (99 Da) to yield the highly stable phenylpiperazine cation at m/z 163.1 (Quantifier). Further fragmentation of the piperazine ring yields a phenylaziridinium ion at m/z 120.1 (Qualifier).

MSMS_Logic LC LC Separation (C18, Acidic pH) ESI ESI+ Ionization Protonation to[M+H]+ LC->ESI Eluent flow Q1 Q1: Precursor Selection m/z 262.2 ESI->Q1 Gas phase ions Q2 Q2: Collision Induced Dissociation (Argon Gas, 25-40 eV) Q1->Q2 Isolate 262.2 Da Q3 Q3: Product Ion Detection m/z 163.1 & 120.1 Q2->Q3 Fragment generation

Fig 2. MRM data acquisition logic for N-butyl-4-phenylpiperazine-1-carboxamide in LC-MS/MS.

Quantitative Data & Instrument Parameters

Table 1: Optimized LC Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.00 95.0 5.0 Initial
0.50 95.0 5.0 Isocratic hold
3.00 10.0 90.0 Linear ramp
4.00 10.0 90.0 Column wash
4.10 95.0 5.0 Re-equilibration

| 6.00 | 95.0 | 5.0 | End |

Table 2: MS/MS MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
N-butyl-4-phenylpiperazine-1-carboxamide 262.2 163.1 25 Quantifier
N-butyl-4-phenylpiperazine-1-carboxamide 262.2 120.1 40 Qualifier

| IS (e.g., mCPP-D8) | 205.1 | 154.1 | 22 | Internal Standard |

(Note: Exact collision energies should be fine-tuned via direct syringe infusion during instrument calibration).

System Suitability & Validation Criteria

To ensure the protocol acts as a self-validating system, every analytical batch must pass the following criteria:

  • Matrix Effect (ME) Assessment: Post-extraction spiked samples must be compared to neat standards. ME should be within 85%–115%. If suppression exceeds 15%, the SPE washing step (Step 5) must be optimized (e.g., increasing MeOH to 10%).

  • Signal-to-Noise (S/N): The Lower Limit of Quantification (LLOQ) must exhibit an S/N ratio ≥ 10:1 for the quantifier transition and ≥ 3:1 for the qualifier transition.

  • Ion Ratio Stability: The ratio of the Quantifier to Qualifier ion (163.1 / 120.1) must not deviate by more than ±20% from the established reference standard, ensuring no co-eluting isobaric interference is present[2].

References

  • Ahn, K., et al. "Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity." Biochemistry, American Chemical Society, 19 Oct. 2007.[Link]

  • Arslan, Z., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Toxics, National Center for Biotechnology Information (PMC), 22 Mar. 2022.[Link]

  • Kraemer, T., et al. "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." Analytical and Bioanalytical Chemistry, ResearchGate, Aug. 2010.[Link]

Sources

Method

N-butyl-4-phenylpiperazine-1-carboxamide high-throughput screening applications

Application Note: High-Throughput Screening (HTS) Applications of the N-Butyl-4-Phenylpiperazine-1-Carboxamide Scaffold Executive Summary N-butyl-4-phenylpiperazine-1-carboxamide (CAS: 890346-53-9) is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) Applications of the N-Butyl-4-Phenylpiperazine-1-Carboxamide Scaffold

Executive Summary

N-butyl-4-phenylpiperazine-1-carboxamide (CAS: 890346-53-9) is a highly versatile, privileged pharmacophore frequently embedded within High-Throughput Screening (HTS) libraries. Characterized by its piperazine ring—which provides excellent physicochemical properties and a rigid vector for substituents—and a carboxamide (urea) moiety, this scaffold is a proven starting point for discovering modulators of the endocannabinoid system and nociceptive ion channels.

This application note details the mechanistic rationale and validated HTS protocols for utilizing this scaffold in two primary drug discovery tracks: Fatty Acid Amide Hydrolase (FAAH) inhibition and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism .

Mechanistic Rationale & Target Engagement

The success of the piperazine-1-carboxamide scaffold in HTS campaigns is not coincidental; it is driven by precise, predictable intermolecular interactions with specific target classes.

FAAH Inhibition (Covalent Modification): FAAH is an integral membrane serine hydrolase responsible for degrading endocannabinoids like anandamide (AEA). Unlike most mammalian serine hydrolases that are restricted to cleaving esters or thioesters, FAAH possesses the unique ability to function as a C(O)–N bond hydrolase. Piperazine ureas act as highly selective pseudosubstrates for FAAH. Upon binding, the carboxamide moiety undergoes nucleophilic attack by the enzyme's catalytic Ser241, resulting in the carbamylation of the active site. This time-dependent, covalent modification leads to irreversible or slowly reversible enzyme inhibition, thereby elevating endogenous AEA levels to produce analgesic and anxiolytic phenotypes without the psychotropic effects of direct cannabinoid receptor agonists [1].

TRPV1 Antagonism (Allosteric Modulation): TRPV1 is a non-selective cation channel predominantly expressed in peripheral sensory neurons, acting as a primary integrator of nociceptive stimuli (heat, low pH, capsaicin). The piperazine-1-carboxamide template (structurally homologous to well-known antagonists like BCTC and CPIPC) binds deep within the vanilloid binding pocket. The urea moiety acts as a critical hydrogen bond donor and acceptor, specifically interacting with residues Arg557 and Thr704. This interaction stabilizes the channel in a closed conformation, competitively blocking capsaicin-induced calcium flux and preventing the transmission of pain signals [2, 4].

MOA cluster_FAAH FAAH Inhibition Pathway cluster_TRPV1 TRPV1 Antagonism Pathway Compound N-butyl-4-phenylpiperazine -1-carboxamide Scaffold FAAH Fatty Acid Amide Hydrolase (FAAH) Compound->FAAH TRPV1 TRPV1 Ion Channel Compound->TRPV1 Ser241 Covalent Modification (Ser241 Carbamylation) FAAH->Ser241 AEA ↑ Anandamide (AEA) Accumulation Ser241->AEA Analgesia Analgesic & Anti-inflammatory Phenotype AEA->Analgesia Arg557 H-Bonding at Arg557 & Thr704 TRPV1->Arg557 CaFlux ↓ Calcium Flux Inhibition Arg557->CaFlux CaFlux->Analgesia

Caption: Dual-target mechanism of action for piperazine-1-carboxamide scaffolds in analgesia.

Quantitative HTS Data Expectations

When screening libraries enriched with N-butyl-4-phenylpiperazine-1-carboxamide derivatives, researchers should benchmark their assay performance against the following validated metrics.

TargetAssay ModalityExpected Hit IC₅₀ RangeZ'-Factor TargetReference ControlFalse Positive Risk
FAAH Fluorogenic (AMC)10 nM – 1.5 µM> 0.75PF-750 / URB597Low (Highly selective mechanism)
TRPV1 FLIPR Calcium Flux5 nM – 500 nM> 0.65BCTC / CapsazepineModerate (Fluorescent compound interference)

High-Throughput Screening Workflows

To effectively capture hits from this scaffold class, screening cascades must account for the specific kinetic requirements of the targets. Because piperazine ureas are time-dependent covalent inhibitors of FAAH, a pre-incubation step is strictly required before substrate addition to accurately capture the kinact​/Ki​ kinetics [1, 5]. Similarly, equilibrium binding must be achieved in TRPV1 assays prior to agonist challenge.

HTS_Workflow cluster_Assays Parallel Screening Tracks Lib Compound Library Echo Acoustic Dispensing (Echo 550) Lib->Echo FAAH_Assay FAAH Fluorogenic Assay (384-well) Echo->FAAH_Assay TRPV1_Assay TRPV1 FLIPR Assay (384-well) Echo->TRPV1_Assay Incubation Pre-Incubation (Critical Step) FAAH_Assay->Incubation TRPV1_Assay->Incubation Readout Multimode Reader / FLIPR Tetra Incubation->Readout Hit Hit Identification (Z' > 0.6) Readout->Hit

Caption: Parallel high-throughput screening workflow for FAAH and TRPV1 target engagement.

Detailed Experimental Protocols

Protocol A: FAAH Fluorogenic HTS Assay (384-Well Format)

This assay measures the hydrolysis of Arachidonoyl 7-amino-4-methylcoumarin amide (AAMC) by recombinant human FAAH, releasing highly fluorescent AMC.

Materials:

  • Recombinant human FAAH (expressed in E. coli or HEK293).

  • Substrate: AAMC (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% BSA, 0.01% Triton X-100.

  • Positive Control: PF-750 or URB597 (10 µM).

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of test compounds (including the N-butyl-4-phenylpiperazine-1-carboxamide library) into a black, flat-bottom 384-well microplate. Ensure the final DMSO concentration does not exceed 1% [5].

  • Enzyme Addition: Add 10 µL of recombinant FAAH (diluted in Assay Buffer to a final well concentration of 1 nM) to all wells except the negative control (blank) wells.

  • Kinetic Pre-Incubation (Critical): Incubate the plate at room temperature for 60 minutes . Causality note: Piperazine ureas require this time to form the covalent carbamate adduct with Ser241. Skipping this step will result in false negatives and drastically underestimated potencies.

  • Substrate Addition: Add 10 µL of AAMC substrate (diluted in Assay Buffer to a final well concentration of 2 µM, which should be near the Km​ ).

  • Readout: Immediately transfer the plate to a multimode microplate reader. Monitor fluorescence kinetically for 30 minutes at Ex/Em = 340 nm / 460 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine percentage inhibition relative to DMSO controls and calculate the Z'-factor to validate assay robustness.

Protocol B: TRPV1 FLIPR Calcium Flux Assay (384-Well Format)

This cell-based functional assay measures intracellular calcium mobilization in response to capsaicin, identifying antagonists that block the channel.

Materials:

  • HEK293 cells stably expressing human TRPV1.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent FLIPR Calcium 6 Assay Kit.

  • Agonist: Capsaicin (prepared at EC₈₀ concentration, typically ~30-50 nM).

  • Positive Control Antagonist: BCTC (1 µM) [3].

Step-by-Step Methodology:

  • Cell Plating: Seed hTRPV1-HEK293 cells at a density of 15,000 cells/well in 20 µL of culture medium into a 384-well black-wall, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove the culture medium and add 20 µL of Fluo-4 AM dye loading solution (containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete dye de-esterification.

  • Compound Addition: Using a FLIPR Tetra system, add 10 µL of test compounds (3x final concentration) to the wells.

  • Equilibrium Incubation: Incubate for 15 minutes at room temperature. Causality note: This allows the piperazine-1-carboxamide derivatives to access the vanilloid binding pocket and establish the necessary hydrogen bond networks with Arg557 before the channel is forced open by the agonist [4].

  • Agonist Challenge & Readout: Using the FLIPR Tetra, add 10 µL of Capsaicin (4x EC₈₀ concentration). Record fluorescence (Ex 488 nm / Em 515 nm) continuously for 3 minutes (1 read per second for the first 60 seconds, then 1 read every 3 seconds).

  • Data Analysis: Extract the maximum fluorescence peak (Max-Min). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • Ahn, K., Johnson, D. S., Mileni, M., et al. (2007). "Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity." Biochemistry. URL:[Link]

  • Valenzano, K. J., Grant, E. R., Wu, G., et al. (2006). "Design of Potent, Orally Available Antagonists of the Transient Receptor Potential Vanilloid 1. Structure−Activity Relationships of 2-Piperazin-1-yl-1H-benzimidazoles." Journal of Medicinal Chemistry. URL:[Link]

  • Pomonis, J. D., Harrison, J. E., Oyarzo, J., et al. (2006). "TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists." Journal of Neuroscience. URL:[Link]

  • Shi, Y., Wang, Y., Li, Y., et al. (2022). "Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain." International Journal of Molecular Sciences. URL:[Link]

  • Hasegawa, M., Imada, T., Imai, M., et al. (2020). "Pharmacological characterization of a novel, potent, selective, and orally active fatty acid amide hydrolase inhibitor, PKM-833[(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] in rats." Pharmacology Research & Perspectives. URL:[Link]

Application

in vivo administration routes for N-butyl-4-phenylpiperazine-1-carboxamide

An Application Guide for the Preclinical In Vivo Administration of N-butyl-4-phenylpiperazine-1-carboxamide and Related Novel Phenylpiperazine Derivatives Abstract This document provides a comprehensive guide for the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preclinical In Vivo Administration of N-butyl-4-phenylpiperazine-1-carboxamide and Related Novel Phenylpiperazine Derivatives

Abstract

This document provides a comprehensive guide for the development of in vivo administration protocols for novel phenylpiperazine derivatives, using N-butyl-4-phenylpiperazine-1-carboxamide as a representative model compound. The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1][2][3][4] The successful preclinical evaluation of such compounds hinges on the rational selection of an administration route and the development of an appropriate formulation, which are critical for generating reliable and reproducible pharmacokinetic and pharmacodynamic data.[5][6] This guide offers a framework for researchers, scientists, and drug development professionals, detailing preliminary compound characterization, vehicle selection strategies, detailed administration protocols, and the design of comparative pharmacokinetic studies.

Part 1: Essential Pre-Administration Compound Characterization

Before initiating in vivo studies, a thorough understanding of the compound's physicochemical properties is paramount. These characteristics dictate formulation strategy, influence the choice of administration route, and ultimately impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For a novel entity like N-butyl-4-phenylpiperazine-1-carboxamide, the following parameters must be assessed.

Table 1: Key Physicochemical Properties for In Vivo Formulation Development

ParameterDescription & SignificanceDesired Range / Consideration
Aqueous Solubility Determines if the compound can be administered in a simple aqueous solution. Poor solubility is a common challenge for small molecules.High solubility (>1 mg/mL) allows for simple saline or buffered solutions. Low solubility necessitates advanced formulations (e.g., suspensions, co-solvents).
Lipophilicity (LogP/LogD) Predicts the compound's ability to cross biological membranes. Affects absorption, protein binding, and CNS penetration.LogP between 1 and 3 is often optimal for oral absorption and cell permeability. High LogP (>5) can lead to poor solubility and high protein binding.
pKa The acid dissociation constant determines the compound's charge at a given pH. This impacts solubility in the gastrointestinal (GI) tract and potential for salt formation.Knowledge of pKa helps in selecting appropriate buffers and predicting solubility changes in different physiological compartments.
Chemical Stability Assesses the compound's degradation profile in relevant conditions (e.g., pH, light, temperature) and in the chosen vehicle over the duration of the study.The compound should be stable in the formulation for the duration of preparation and administration to ensure accurate dosing.
Melting Point Provides an indication of the compound's crystal lattice energy, which can influence solubility and dissolution rate.A high melting point can sometimes be associated with lower solubility.

Part 2: Vehicle Selection and Formulation for Preclinical Studies

The vehicle is the medium used to deliver the test compound. Its selection is as critical as the choice of administration route, especially for poorly soluble compounds.[7][8][9] An ideal vehicle should be inert, non-toxic, and must not interfere with the compound's absorption or the study's endpoint, while ensuring the compound is delivered in a stable and homogenous state.[10]

Common Preclinical Vehicles

The choice of vehicle is a multi-step process that balances solubilizing capacity with potential toxicity.[7]

Table 2: Comparison of Common Vehicles for In Vivo Administration

Vehicle TypeExamplesPrimary UseAdvantagesDisadvantages & Cautions
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Water-soluble compoundsIsotonic, low toxicity, well-tolerated.[10]Unsuitable for hydrophobic compounds.[9]
Aqueous Suspensions 0.5-1% Carboxymethylcellulose (CMC), 0.5% Methylcellulose (MC)Poorly soluble compounds for oral or SC routesEasy to prepare, generally well-tolerated for oral administration.[9][11]Not suitable for IV. Requires constant agitation to ensure dose uniformity. Particle size can affect absorption.
Co-Solvents / Surfactants DMSO, Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Tween 80To dissolve poorly soluble compoundsCan achieve true solutions for compounds insoluble in water.Can have intrinsic biological effects or toxicity at higher concentrations.[7] DMSO can cause local irritation.[10]
Lipid / Oil-Based Corn oil, Sesame oil, Olive oilHighly lipophilic compoundsSuitable for oral or IP administration of very hydrophobic drugs.[10]Not suitable for IV. Can influence absorption kinetics.[9]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)To enhance solubility of hydrophobic compounds for parenteral routesCan form inclusion complexes, increasing aqueous solubility and allowing for IV administration.Can have dose-limiting renal toxicity.[11]
Workflow for Vehicle Selection

The following workflow provides a rational approach to selecting a vehicle for a novel compound with unknown solubility.

VehicleSelection start Start: Characterize Compound (Solubility, Stability) sol_check Soluble in Water/Saline (>10 mg/mL)? start->sol_check aqueous_vehicle Use Saline or PBS sol_check->aqueous_vehicle Yes susp_check Formulate as Suspension in 0.5% CMC or MC sol_check->susp_check No susp_stable Is Suspension Homogenous and Syringeable? susp_check->susp_stable use_susp Use Suspension (Oral, SC, IP) susp_stable->use_susp Yes cosolvent_path Explore Co-Solvents (e.g., PEG400, DMSO, Tween 80) susp_stable->cosolvent_path No cosolvent_check Soluble and Stable? cosolvent_path->cosolvent_check use_cosolvent Use Co-solvent System (Ensure vehicle-only toxicity check) cosolvent_check->use_cosolvent Yes fail Re-evaluate Formulation Strategy (e.g., Salt formation, Nanoparticles) cosolvent_check->fail No

Caption: Decision workflow for selecting an appropriate preclinical vehicle.

Part 3: Protocols for In Vivo Administration Routes

The choice of administration route depends on the study's objective. For instance, intravenous administration is used to determine 100% bioavailability, while oral administration is crucial for assessing a compound's potential as a conventional therapeutic.[5] All procedures must be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[12][13]

Table 3: Standard Administration Parameters for Mice and Rats

RouteSpeciesNeedle/Tube GaugeMax Volume (Good Practice)
Oral (PO) Mouse20-22g, 1.5 inch flexible10 mL/kg[12][14]
Rat16-18g, 2-3 inch flexible10-20 mL/kg[12]
Intravenous (IV) Mouse27-30g0.2 mL
Rat25-27g0.5 mL
Intraperitoneal (IP) Mouse26-28g10 µL/g (e.g., 200 µL for 20g mouse)[15]
Rat23-25g5-10 mL/kg
Subcutaneous (SC) Mouse25-27g< 3 mL (per site)[16]
Rat25g5-10 mL (per site)[13][16]
Protocol 1: Oral Gavage (PO)

Rationale: This route mimics human oral drug administration and is essential for evaluating oral bioavailability, factoring in absorption from the GI tract and first-pass metabolism in the liver. It is the most common route for therapeutic drug testing.[5]

Step-by-Step Methodology (Mouse):

  • Preparation: Weigh the animal to calculate the precise dosing volume.[14][17] Measure the gavage tube from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the tube.[12][17]

  • Restraint: Scruff the mouse firmly, grasping the skin over the shoulders to immobilize the head and extend the neck. This creates a straight line through the esophagus.[12][18]

  • Insertion: Gently insert the gavage tube into the diastema (gap between incisors and molars) and advance it along the upper palate.[12] The tube should pass easily into the esophagus; the mouse may exhibit a swallowing reflex.[19] Do not force the tube. If resistance is met, withdraw and try again.[12][19]

  • Administration: Once the tube is inserted to the pre-measured depth, administer the substance slowly and smoothly from the attached syringe.[12][17]

  • Post-Procedure: Gently remove the tube along the same path of insertion. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[12][17]

Protocol 2: Intravenous Injection (IV) - Lateral Tail Vein

Rationale: IV injection delivers the compound directly into the systemic circulation, bypassing absorption barriers and resulting in 100% bioavailability. This route is the gold standard for comparing the bioavailability of other routes and for compounds that are poorly absorbed or rapidly degraded in the GI tract.

Step-by-Step Methodology (Mouse/Rat):

  • Preparation: Warm the animal's tail using a heat lamp or warm water bath for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible.[20] Place the animal in a suitable restraining device.

  • Vein Identification: Identify one of the two lateral tail veins. Disinfect the area with an alcohol pad.

  • Insertion: Using a small gauge needle (27-30g for mice), insert the needle bevel-up into the vein at a shallow angle, parallel to the tail.[21] A small flash of blood in the needle hub may indicate successful entry.

  • Administration: Inject the solution slowly and steadily.[22] If a blister (bleb) forms under the skin or significant resistance is felt, the needle is not in the vein. Stop immediately, withdraw, and attempt a new injection at a site more proximal to the body.[22]

  • Post-Procedure: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Monitor the animal upon return to its cage.

Protocol 3: Intraperitoneal Injection (IP)

Rationale: IP injection administers the substance into the peritoneal cavity, where it is absorbed into circulation via the portal vein. It offers rapid systemic exposure, avoiding the harsh GI environment, but is subject to some first-pass metabolism. It is a common route in preclinical research due to its relative ease and speed.[15]

Step-by-Step Methodology (Mouse):

  • Restraint: Scruff the mouse and turn it so its ventral side (abdomen) is facing up. Tilt the head downwards to cause the abdominal organs to shift cranially, away from the injection site.[15][23]

  • Site Identification: Locate the injection site in the lower right quadrant of the abdomen.[23][24] This avoids the cecum (left side) and urinary bladder (midline).

  • Insertion: Insert a 26-27g needle, bevel-up, at a 30-45 degree angle into the skin and through the peritoneal wall.[23][24]

  • Verification & Administration: Gently aspirate by pulling back the plunger to ensure no blood (vessel) or yellow fluid (urine) is drawn.[24] If the aspiration is clear, inject the substance smoothly.

  • Post-Procedure: Withdraw the needle and return the mouse to its cage. Observe for any signs of distress.[15]

Protocol 4: Subcutaneous Injection (SC)

Rationale: The SC route involves injecting the compound into the loose space between the skin and muscle, typically in the interscapular region (scruff). This route provides for slow, sustained absorption and is often used for long-term dosing studies. It is generally less stressful for the animal than IV or IP injections.[25]

Step-by-Step Methodology (Rat/Mouse):

  • Restraint: Securely restrain the animal on a flat surface. For mice and small rats, a one-handed scruff may be sufficient.[26]

  • Site Identification: Grasp the loose skin over the shoulders/neck and lift it to form a "tent".[13][25][27]

  • Insertion: Insert the needle, bevel-up, into the base of the tented skin, parallel to the animal's body.[13][27] Be careful not to pass the needle through the other side of the skin fold.

  • Verification & Administration: Aspirate to ensure a vessel has not been punctured.[13][16] If clear, inject the substance. A small bleb will form under the skin.

  • Post-Procedure: Withdraw the needle and briefly massage the area to help distribute the substance. Return the animal to its cage.[26]

Part 4: Framework for a Comparative Pharmacokinetic (PK) Study

To understand how N-butyl-4-phenylpiperazine-1-carboxamide behaves in vivo, a preliminary pharmacokinetic study is essential. The goal is to compare key parameters after administration by at least two different routes, typically oral (PO) and intravenous (IV), to determine absolute oral bioavailability. Phenylpiperazine derivatives are primarily metabolized by cytochrome P450 enzymes in the liver, which significantly impacts their half-life and exposure.[28]

PK_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis prep_formulation Prepare Formulations (e.g., IV Solution, PO Suspension) animal_groups Acclimate & Randomize Animals (e.g., 2 Groups of Rats, n=3-5/group) prep_formulation->animal_groups dose_g1 Group 1: Dose IV (e.g., 1 mg/kg) animal_groups->dose_g1 dose_g2 Group 2: Dose PO (e.g., 10 mg/kg) animal_groups->dose_g2 sampling Collect Blood Samples at Time Points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) dose_g1->sampling dose_g2->sampling process_samples Process Blood to Plasma & Store at -80°C sampling->process_samples bioanalysis Quantify Drug Concentration in Plasma (LC-MS/MS) process_samples->bioanalysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) bioanalysis->pk_calc bioavailability Calculate Oral Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 pk_calc->bioavailability

Caption: Workflow for a preclinical oral vs. IV pharmacokinetic study in rats.

References

  • Oral Gavage In Mice and Rats - IACUC. (n.d.).
  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. (2018). Institute of Laboratory Animal Science (LTK).
  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (n.d.). J-Stage.
  • SOP 10.9.1 - Subcutaneous Injection in Rats. (2011). Queen's University.
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.). Research Biomethods Training.
  • Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. (2022). University Animal Care Committee.
  • Standard Operating Procedure SOP Subcutaneous injection of rats s.c. Injection rat. (2020). Institute of Laboratory Animal Science (LTK).
  • Administration and injection of substances in rats. (2011). Direction des services vétérinaires.
  • Intraperitoneal Injection of Neonatal Mice. (n.d.). PMC - NIH.
  • Using Inhibitors In Vivo. (n.d.). Sigma-Aldrich.
  • LAB_021 Oral Gavage in Mice and Rats. (n.d.). Research support, University of Queensland.
  • Rodent Subcutaneous (SQ/SC) Administration Necessary Supplies Technique. (n.d.). University Animal Care.
  • Intraperitoneal Injection in the Mouse. (n.d.). Research Animal Training.
  • Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. (n.d.). Animal Care, University of British Columbia.
  • Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories.
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PMC.
  • Brain Delivery Strategies for Biomacromolecular Drugs: Intranasal Administration. (2025). Dovepress.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). Journal of Pharmacy & Pharmaceutical Sciences.
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). PubMed.
  • What are the vehicles used to dissolve drugs for in vivo treatment?. (2014). ResearchGate.
  • Oral Gavage in the Mouse. (2016). FSU Office of Research - Florida State University.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017). SciSpace.
  • Intravenous Tail Vein Injections. (2022). Institutional Animal Care and Use Committee™, Texas Tech University.
  • Technical Support Center: Vehicle Controls for In Vivo Studies. (n.d.). Benchchem.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). wsu iacuc.
  • comparative study of the pharmacokinetic properties of piperazine derivatives. (n.d.). Benchchem.
  • Intravenous (IV) Tail Vein Injection in Mice and Rats. (n.d.). Research support, University of Queensland.
  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.).
  • Intravenous Injection in the Rat. (2020). Research Animal Training.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. (2019). DOI.
  • Phenylpiperazine derivatives: A patent review (2006 - Present). (n.d.). ResearchGate.
  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. (2022). PMC.
  • Recent Updates in the Formulation Strategies to Enhance the Bioavailability of Drugs Administered via Intranasal Route. (2016). Walsh Medical Media.
  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). Jetir.Org.
  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (n.d.). RSC Publishing.
  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (2018). PubMed.
  • General Principles of Preclinical Study Design. (n.d.). PMC - NIH.
  • Preclinical research strategies for drug development. (2025). AMSbiopharma.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-butyl-4-phenylpiperazine-1-carboxamide Aqueous Solubility Enhancement

Welcome to the dedicated technical support guide for N-butyl-4-phenylpiperazine-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for N-butyl-4-phenylpiperazine-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to enhance your research outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my N-butyl-4-phenylpiperazine-1-carboxamide exhibiting poor aqueous solubility?

A1: The molecular structure of N-butyl-4-phenylpiperazine-1-carboxamide contains significant lipophilic (water-repelling) regions, namely the N-butyl and the phenyl groups. These nonpolar moieties dominate the overall physicochemical properties of the molecule, leading to low affinity for aqueous media. While the piperazine and carboxamide groups do offer some polarity and potential for hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the rest of the molecule, resulting in poor aqueous solubility.

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The most logical first step is to determine the pH-solubility profile of your compound. The piperazine ring in N-butyl-4-phenylpiperazine-1-carboxamide contains two nitrogen atoms that can be protonated at acidic pH. This ionization would lead to the formation of a more polar, and therefore more water-soluble, salt form of the compound. A simple pH adjustment of your aqueous medium could, therefore, significantly enhance solubility.

Q3: Are there other "quick-fix" methods to improve solubility for preliminary in-vitro experiments?

A3: For initial screening and in-vitro assays, using co-solvents is a common and effective strategy. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar compounds. Common co-solvents used in early-stage drug discovery include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). However, it is crucial to consider the potential impact of the co-solvent on your experimental system, as high concentrations can sometimes interfere with biological assays.

Q4: When should I consider more advanced formulation strategies?

A4: If simple pH adjustment or the use of co-solvents is not sufficient, or if you are moving towards in-vivo studies where the concentration of organic solvents must be limited, more advanced formulation strategies should be explored. These include complexation with cyclodextrins, the use of surfactants to form micelles, and the preparation of amorphous solid dispersions. The choice of strategy will depend on the desired final concentration, the intended application, and the specific physicochemical properties of your compound.

Troubleshooting Guides & Experimental Protocols

Issue 1: Compound precipitates out of solution upon dilution of a DMSO stock.

This is a common issue when diluting a concentrated DMSO stock of a poorly soluble compound into an aqueous buffer for biological assays. The drastic change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine the effect of pH on the solubility of N-butyl-4-phenylpiperazine-1-carboxamide.

Materials:

  • N-butyl-4-phenylpiperazine-1-carboxamide

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes

  • Orbital shaker

  • HPLC system with a suitable column and detection method

Procedure:

  • Add an excess amount of N-butyl-4-phenylpiperazine-1-carboxamide to a series of microcentrifuge tubes, each containing a buffer of a different pH.

  • Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Data Interpretation:

pHSolubility (µg/mL)
5.0Expected High
6.0Expected Moderate
7.0Expected Low
7.4Expected Low
8.0Expected Very Low

This table presents expected trends. You will need to populate it with your experimental data.

Issue 2: The required concentration for in-vivo studies cannot be achieved even with pH adjustment.

For in-vivo applications, high concentrations of the compound may be needed in a physiologically compatible vehicle. If pH adjustment alone is insufficient, complexation with cyclodextrins is a viable next step.

Protocol 2: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively shielding the lipophilic parts of the molecule from the aqueous environment.

Materials:

  • N-butyl-4-phenylpiperazine-1-carboxamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Physiologically relevant buffer (e.g., PBS, pH 7.4)

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0%, 2%, 5%, 10%, 20% w/v) in your buffer.

  • Add an excess amount of N-butyl-4-phenylpiperazine-1-carboxamide to each cyclodextrin solution.

  • Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility at each cyclodextrin concentration.

  • Plot the solubility of your compound as a function of the cyclodextrin concentration. A linear relationship (a phase-solubility diagram of the AL-type) is indicative of the formation of a 1:1 inclusion complex.

Mechanism of Cyclodextrin Complexation:

Caption: Formation of a soluble inclusion complex.

Advanced Strategies: A Brief Overview

Should the aforementioned techniques still not meet your concentration requirements, the following advanced methods can be considered:

  • Surfactant-based Formulations: Surfactants, above their critical micelle concentration, form micelles that can encapsulate your compound in their hydrophobic core, increasing its apparent solubility in the aqueous medium. Common biocompatible surfactants include polysorbates (e.g., Tween® 80) and poloxamers.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing your crystalline (and poorly soluble) compound in a polymer matrix at a molecular level, creating a high-energy amorphous form that exhibits enhanced solubility and dissolution rates. This is a common strategy in pharmaceutical development for oral drug delivery.

For any of these advanced strategies, it is highly recommended to consult with a formulation specialist, as they involve more complex manufacturing processes and characterization techniques.

References

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advanced Analytical Chemistry and Instrumentation, 4, 117-212. [Link]

Optimization

Technical Support Center: Troubleshooting N-butyl-4-phenylpiperazine-1-carboxamide in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals managing compound libraries.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals managing compound libraries. N-butyl-4-phenylpiperazine-1-carboxamide is a lipophilic urea derivative containing a piperazine core. While Dimethyl sulfoxide (DMSO) is the industry standard for high-throughput screening (HTS) storage, the unique structural features of this compound make it susceptible to specific physical and chemical failure modes when stored improperly.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for diagnosing and resolving compound degradation.

Diagnostic Overview & Causality

Understanding why a compound fails in DMSO requires separating physical loss (precipitation) from chemical loss (covalent degradation). For N-butyl-4-phenylpiperazine-1-carboxamide, the lipophilic phenyl and butyl groups drive physical precipitation when solvent polarity shifts, while the piperazine nitrogen and carboxamide linkages are vulnerable to chemical attack.

DegradationPathways Compound N-butyl-4-phenylpiperazine- 1-carboxamide in DMSO Water Water Absorption (Hygroscopic DMSO) Compound->Water Exposure to Air Oxidation Oxidative Stress (Dissolved O2 / DMSO) Compound->Oxidation Prolonged Storage Hydrolysis Carboxamide Hydrolysis (Cleavage to Amines) Water->Hydrolysis Trace Acid/Base Precipitation Loss of Solubility (Precipitation) Water->Precipitation Polarity Shift NOxide Piperazine N-Oxidation (N-oxide formation) Oxidation->NOxide Reactive Oxygen

Primary chemical and physical degradation pathways for N-butyl-4-phenylpiperazine-1-carboxamide.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of the DMSO stock solution after a few weeks? A1: The primary cause of precipitation is the hygroscopic nature of DMSO. DMSO rapidly absorbs atmospheric moisture; for instance, a1 when exposed to ambient humidity[1]. Causality: N-butyl-4-phenylpiperazine-1-carboxamide is highly lipophilic. As water content increases, the dielectric constant of the solvent system shifts, drastically reducing the compound's solubility. This leads to precipitation, which often results in erroneously low assay concentrations rather than true chemical degradation.

Q2: I am observing new peaks in my LC-MS spectra. What are the likely chemical degradation pathways? A2: If precipitation is ruled out, the appearance of new peaks indicates chemical degradation, most likely via oxidation or hydrolysis:

  • Oxidation: The2[2]. Furthermore, 3[3], and dissolved atmospheric oxygen can drive the formation of piperazine N-oxides over time.

  • Hydrolysis: While the carboxamide (urea) linkage is generally stable, prolonged exposure to water in the presence of trace acidic or basic impurities (often found in lower-grade DMSO) can catalyze the cleavage of the carboxamide bond, yielding the parent piperazine and corresponding aliphatic amines.

Q3: Does repeated freeze-thaw cycling cause the carboxamide bond to break? A3: No. A common misconception is that freeze-thaw cycles directly cause chemical cleavage. Systematic studies have demonstrated 4[4]. Causality: The true danger of freeze-thaw cycles is localized concentration gradients. When DMSO freezes and thaws, water and compound partition unevenly, leading to localized supersaturation and irreversible precipitation.

Q4: Should I store my compound in 100% anhydrous DMSO or a wet DMSO mixture? A4: Paradoxically, intentional "wet" DMSO can sometimes be beneficial for the long-term stability of certain libraries. A large-scale Novartis study demonstrated that5 over a 2-year period at 4°C[5]. However, due to the extreme lipophilicity of N-butyl-4-phenylpiperazine-1-carboxamide, maintaining anhydrous conditions (<1% water) in tightly sealed, argon-purged vials at -20°C is strictly recommended to prevent precipitation.

Quantitative Data: Compound Stability in DMSO

The following table synthesizes quantitative stability data for organic compounds stored in DMSO across various conditions.

Storage ConditionTimeframeProbability of Compound IntegrityPrimary Failure Mode
Room Temp (Ambient Air)12 Months6[6]Oxidation / Hydration
Room Temp (Ambient Air)3 Months7[7]Hydration / Precipitation
Wet DMSO (90/10), 4°C24 Months85% integrity probability[5]Hydrolysis
Freeze/Thaw (-15°C to 25°C)11 Cycles>95% integrity probability[4]Precipitation (if not redissolved)

Diagnostic Workflow & Self-Validating Protocols

Troubleshooting Start Signal Loss or Inconsistent Assay Results Detected Visual Visual Inspection (Check for Precipitate) Start->Visual PrecipitateYes Precipitate Present Visual->PrecipitateYes PrecipitateNo No Precipitate (Clear) Visual->PrecipitateNo Action1 Acoustic Hydration Test (Check Water %) PrecipitateYes->Action1 Action2 LC-MS / qNMR Analysis (Check Structural Integrity) PrecipitateNo->Action2 Result1 High Water Content Action: Redissolve/Dry Action1->Result1 Result2 Degradant Peaks Found Action: Fresh Aliquot Action2->Result2

Step-by-step diagnostic workflow for troubleshooting compound failure in DMSO storage.

Protocol 1: Self-Validating LC-MS Stability Assay

Objective: To definitively differentiate between chemical degradation (e.g., N-oxidation) and physical loss (precipitation) of N-butyl-4-phenylpiperazine-1-carboxamide. Self-Validation Mechanism: This protocol mandates a forced-redissolution step and utilizes a structurally related internal standard (IS). This ensures that any observed signal loss is due to true sample degradation, not instrument drift or temporary precipitation.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 10 µL of the suspect DMSO stock solution. Add 90 µL of a quenching solvent (e.g., Acetonitrile) containing 1 µM of an internal standard (e.g., a deuterated piperazine analog).

  • Forced Redissolution Check (Critical): Vigorously vortex the sample for 5 minutes and sonicate at 30°C for 10 minutes.

    • Causality: This step forces any micro-precipitated compound back into solution. If the LC-MS signal returns to 100% compared to a fresh standard, the root cause was physical precipitation, not chemical degradation.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid.

  • Mass Spectrometry Detection: Monitor the parent mass (M+H = 262.19 m/z for C15H23N3O). Scan specifically for common degradants:

    • m/z + 16: Indicates piperazine N-oxidation.

    • m/z - 99: Indicates loss of the butyl-carboxamide group (hydrolysis).

  • Data Analysis: Calculate the peak area ratio of the compound to the IS. Compare this ratio to a freshly prepared standard curve to quantify degradation.

Protocol 2: Acoustic Hydration Measurement

Objective: Non-destructive quantification of water absorbed in the DMSO stock to preemptively identify precipitation risks. Self-Validation Mechanism: Uses an orthogonal physical property (sound velocity) that is completely independent of the compound's chemical structure or concentration.

Step-by-Step Methodology:

  • Setup: Utilize an acoustic liquid handler equipped with hydration-sensing capabilities.

  • Measurement: Scan the 384- or 1536-well plate. The acoustic impedance and sound velocity shift predictably as water content increases from 0% to 35%.

  • Validation & Action: The accuracy of this acoustic method is within 3% and is insensitive to the presence of HTS compounds at typical storage concentrations. If water content exceeds 5%, flag the well for high precipitation risk and potential carboxamide hydrolysis.

Sources

Troubleshooting

Technical Support Center: Optimizing N-Butyl-4-phenylpiperazine-1-carboxamide Synthesis

Welcome to the Synthesis & Scale-Up Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of urea derivatives [1]. The preparation of N-butyl-4-phenylpiperazine-1-carboxamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Scale-Up Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of urea derivatives [1]. The preparation of N-butyl-4-phenylpiperazine-1-carboxamide (CAS: 890346-53-9) via the reaction of 1-phenylpiperazine with n-butyl isocyanate is a fundamentally robust transformation. However, it is highly susceptible to environmental variables that can severely depress your yield and complicate purification.

This guide moves beyond basic recipes. It is designed to provide you with the mechanistic causality behind each step, ensuring your experimental workflow is a self-validating system.

Mechanistic Pathway & Workflow Analysis

The synthesis relies on the nucleophilic attack of the secondary amine (1-phenylpiperazine) on the highly electrophilic carbon of n-butyl isocyanate. The primary mode of failure in this reaction is not steric hindrance, but rather the competitive hydrolysis of the isocyanate by adventitious moisture, which initiates a cascade resulting in a symmetric urea byproduct [2].

G A 1-Phenylpiperazine (Secondary Amine) D Anhydrous Addition (DCM, 0°C to RT) A->D B n-Butyl Isocyanate (Electrophile) B->D E Hydrolysis & Decarboxylation B->E C Adventitious H2O (Moisture) C->E F N-butyl-4-phenylpiperazine- 1-carboxamide (Target) D->F G 1,3-Dibutylurea (Insoluble Impurity) E->G

Reaction pathway: Target urea synthesis vs. moisture-induced 1,3-dibutylurea byproduct formation.

Standard Operating Procedure (SOP): Self-Validating Protocol

To achieve >90% yield, you must treat this as an air- and moisture-sensitive reaction. This protocol incorporates built-in validation checkpoints to ensure success before moving to the next step.

Phase 1: Preparation & System Validation

  • Solvent Drying: Dispense 50 mL of Dichloromethane (DCM) over activated 3Å molecular sieves.

  • Validation Checkpoint: Perform a Karl Fischer (KF) titration on the DCM. Do not proceed unless H₂O < 50 ppm.

  • Reagent Purification: 1-phenylpiperazine is prone to oxidation. If the reagent is yellow/brown, filter it through a short pad of basic alumina prior to use to remove oxidized impurities.

Phase 2: Reaction Execution 4. Charging: Under a positive pressure of Argon, charge a flame-dried round-bottom flask with 1-phenylpiperazine (1.0 eq, 10 mmol) and the anhydrous DCM. 5. Thermal Control: Cool the system to 0 °C using an ice-water bath. Causality: The reaction is highly exothermic; cooling prevents localized hot spots that can lead to isocyanate polymerization. 6. Addition: Add n-butyl isocyanate (1.05 eq, 10.5 mmol) dropwise via a syringe pump over 15 minutes. 7. Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C) while stirring for 2 hours. 8. Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL DCM, and check via TLC (Eluent: 1:1 EtOAc/Hexane). The reaction is complete when the UV-active, ninhydrin-positive spot of 1-phenylpiperazine is completely consumed.

Phase 3: Chemoselective Workup 9. Quenching: Add 1 mL of Methanol and stir for 15 minutes. Causality: Methanol reacts with any residual n-butyl isocyanate, converting it into a volatile, easily removable methyl carbamate, preventing toxicity risks during workup. 10. Acid Wash: Transfer to a separatory funnel and wash the organic layer with 0.1 M HCl (2 x 25 mL). Causality: The target urea is neutral. Any unreacted 1-phenylpiperazine (a base) will be protonated and partitioned into the aqueous layer, effectively purifying the product without chromatography. 11. Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure white solid.

Troubleshooting Matrix & Yield Optimization

If your yield deviates from the expected >90%, consult the quantitative diagnostic matrix below to identify and resolve the root cause.

IssueObservable MetricRoot CauseOptimization / Solution
Low Yield (<60%) High 1,3-dibutylurea peak on LC-MS; heavy white precipitate during reaction.Moisture in solvent or atmosphere hydrolyzing the isocyanate into n-butylamine.Mandate KF titration (<50 ppm H₂O). Use strictly anhydrous DCM and maintain a rigorous Argon atmosphere.
Incomplete Conversion Persistence of 1-phenylpiperazine on TLC; low isolated mass.Degraded isocyanate reagent (loss of titer) or inadequate mixing.Titrate isocyanate before use. Increase stoichiometry to 1.05–1.10 eq. Ensure vigorous magnetic stirring (>500 rpm).
Product Discoloration Yellow/brown tint in the final isolated solid; broad baseline UV absorption.Oxidation of the 1-phenylpiperazine starting material prior to reaction.Filter the amine through basic alumina prior to use. Store the bulk reagent under inert gas at 4 °C.
Co-eluting Impurities Broad peaks in ¹H-NMR (amine protons); mixed fractions in flash chromatography.Unreacted secondary amine co-eluting with the neutral urea product.Implement the 0.1 M HCl aqueous wash during workup to partition the amine into the aqueous phase.
Frequently Asked Questions (FAQs)

Q: Why am I seeing a massive, insoluble white precipitate forming almost immediately upon adding the isocyanate? A: You are observing the formation of 1,3-dibutylurea. When n-butyl isocyanate encounters water, it forms an unstable carbamic acid that rapidly decarboxylates into n-butylamine and CO₂. This newly formed n-butylamine is highly nucleophilic and immediately reacts with another equivalent of your isocyanate to form the symmetric urea. This consumes two equivalents of your limiting reagent per molecule of water. Solution: Dry your glassware in an oven at 120 °C overnight and strictly enforce the KF titration limit on your solvent.

Q: n-Butyl isocyanate is highly toxic and regulated in our facility. Is there a safer, phosgene-free alternative route? A: Yes. You can utilize a phosgene equivalent such as 1,1'-Carbonyldiimidazole (CDI) [2].

  • Step 1: React 1-phenylpiperazine with CDI (1.1 eq) in THF at room temperature to form the active 1-phenylpiperazine-4-carbonyl imidazole intermediate.

  • Step 2: Add n-butylamine (1.5 eq).

  • Note on Causality: While safer, the imidazole intermediate is quite stable. You will likely need to heat the second step to 60 °C for 12 hours to drive the substitution to completion.

Q: I am trying to purify the product via silica gel chromatography, but it streaks heavily. How can I improve the resolution? A: Urea derivatives can strongly hydrogen-bond with the silanol groups on the silica gel stationary phase, causing severe tailing and streaking. If you must use chromatography (though the acid wash in the SOP usually negates the need for it), add 1% Triethylamine (TEA) to your eluent system (e.g., 1% TEA in EtOAc/Hexane). The TEA will cap the acidic silanol sites on the column, allowing your carboxamide to elute as a sharp, defined band.

References
  • Urea derivative synthesis by amination, rearrangement or substitution Organic Chemistry Portal URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (PMC) URL:[Link]

Optimization

optimizing extraction recovery of N-butyl-4-phenylpiperazine-1-carboxamide from biological matrices

This guide provides in-depth technical support for researchers and scientists working on the extraction of N-butyl-4-phenylpiperazine-1-carboxamide from various biological matrices. As Senior Application Scientists, we h...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers and scientists working on the extraction of N-butyl-4-phenylpiperazine-1-carboxamide from various biological matrices. As Senior Application Scientists, we have compiled our expertise to help you navigate the common challenges and optimize your recovery and analytical sensitivity.

Introduction to N-butyl-4-phenylpiperazine-1-carboxamide and its Extraction Challenges

N-butyl-4-phenylpiperazine-1-carboxamide is a synthetic compound with a piperazine core, making it a basic and moderately lipophilic molecule. These physicochemical properties are central to designing an effective extraction strategy from complex biological matrices such as plasma, urine, or tissue homogenates. The primary goal of the extraction is to isolate the analyte from endogenous interferences (e.g., proteins, lipids, salts) that can compromise analytical results, primarily through a phenomenon known as the "matrix effect" in mass spectrometry.

The choice of extraction technique is critical and is dictated by the analyte's properties, the nature of the biological matrix, the required limit of quantification (LOQ), and downstream analytical instrumentation (e.g., LC-MS/MS). This guide will focus on the most common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of N-butyl-4-phenylpiperazine-1-carboxamide to consider for extraction?

A: The two most important properties are its basicity and lipophilicity.

  • Basicity: The piperazine moiety confers a basic character to the molecule, with an estimated pKa around 8.0-9.0. This means the compound will be positively charged in an acidic environment (pH < pKa) and neutral in a basic environment (pH > pKa). This property is fundamental for developing selective LLE and SPE methods.

  • Lipophilicity: The presence of the phenyl and butyl groups makes the compound nonpolar. Its estimated Log P (a measure of lipophilicity) is likely in the range of 2.5 to 3.5. This indicates good solubility in organic solvents, which is a key requirement for efficient LLE and for retention on reversed-phase SPE sorbents.

Q2: Which extraction technique is the best starting point for this compound?

A: For initial method development, Liquid-Liquid Extraction (LLE) is often a good balance between cleanliness and ease of use for a basic, lipophilic compound like this. However, the optimal choice depends on your specific analytical requirements.

  • For rapid analysis and higher throughput where some matrix effects can be tolerated: Protein Precipitation (PPT) is the quickest method.

  • For cleaner extracts and better sensitivity: Solid-Phase Extraction (SPE) is generally the gold standard, though it requires more method development.

  • For a good balance of cleanliness, recovery, and ease of use: Liquid-Liquid Extraction (LLE) is an excellent choice.

Below is a comparative table to guide your decision:

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerate to HighHigh
Recovery Moderate to HighHighHigh
Matrix Effect HighModerateLow
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh
Method Dev. Time ShortModerateLong

Q3: I am observing significant ion suppression in my LC-MS/MS analysis. What is the likely cause and how can I fix it?

A: Ion suppression is a common matrix effect where co-eluting endogenous components from the biological sample reduce the ionization efficiency of the target analyte in the mass spectrometer's source.

  • Likely Cause: If you are using Protein Precipitation, the high amount of residual phospholipids and other matrix components is the most probable cause. With LLE, incomplete separation of the aqueous and organic layers or extraction of interfering compounds can be the issue.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Ensure your analyte peak is well-separated from the initial solvent front and any other major peaks. A longer LC gradient or a different column chemistry can help.

    • Switch to a Cleaner Extraction Method: If using PPT, consider switching to LLE or SPE. If already using LLE, optimize the pH and choice of organic solvent to improve selectivity.

    • Phospholipid Removal: If phospholipids are the suspected cause, dedicated phospholipid removal plates or cartridges can be used post-extraction.

    • Dilute the Extract: A simple "dilute-and-shoot" approach after initial extraction can sometimes mitigate matrix effects, but this will also reduce the analyte concentration.

Troubleshooting Guide: Low Recovery

Low recovery is one of the most common issues in method development. The following guide will help you diagnose and resolve this problem.

Decision Tree for Troubleshooting Low Recovery

LowRecovery Start Low Recovery Observed CheckPPT Using Protein Precipitation? Start->CheckPPT CheckLLE Using Liquid-Liquid Extraction? CheckPPT->CheckLLE No PPT_Issue Analyte may be precipitating with the proteins. CheckPPT->PPT_Issue Yes CheckSPE Using Solid-Phase Extraction? CheckLLE->CheckSPE No LLE_pH Is the pH of the aqueous phase > pKa (e.g., pH > 10)? CheckLLE->LLE_pH Yes SPE_Condition Was the SPE cartridge properly conditioned and equilibrated? CheckSPE->SPE_Condition Yes Solution_PPT Consider LLE or SPE for better recovery. PPT_Issue->Solution_PPT LLE_Solvent Is the organic solvent nonpolar enough? LLE_pH->LLE_Solvent Yes Solution_LLE_pH Adjust pH to >10 to ensure the analyte is in its neutral form. LLE_pH->Solution_LLE_pH No LLE_Solvent->CheckSPE Yes Solution_LLE_Solvent Use a more nonpolar solvent like MTBE or a mixture (e.g., Hexane:EtAc). LLE_Solvent->Solution_LLE_Solvent No SPE_Load Was the sample pH acidic during loading? SPE_Condition->SPE_Load Yes Solution_SPE_Condition Follow manufacturer's protocol for conditioning (e.g., Methanol) and equilibration (e.g., Water/Buffer). SPE_Condition->Solution_SPE_Condition No SPE_Wash Is the wash solvent too strong, causing premature elution? SPE_Load->SPE_Wash Yes Solution_SPE_Load Adjust sample pH to ~2 units below pKa to ensure the analyte is charged and retains on a cation exchange sorbent. SPE_Load->Solution_SPE_Load No SPE_Elution Is the elution solvent strong enough? SPE_Wash->SPE_Elution Yes Solution_SPE_Wash Use a weaker organic solvent in the wash step (e.g., 5% Methanol). SPE_Wash->Solution_SPE_Wash No Solution_SPE_Elution Use an acidified or ammoniated organic solvent to elute. SPE_Elution->Solution_SPE_Elution No

Caption: Troubleshooting workflow for low extraction recovery.

Recommended Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of N-butyl-4-phenylpiperazine-1-carboxamide from human plasma.

Principle: At a basic pH, the analyte is in its neutral, more lipophilic form and will preferentially partition into a water-immiscible organic solvent.

Materials:

  • Human plasma sample

  • Internal Standard (IS) working solution

  • 5 M Sodium Hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • Centrifuge capable of 3000 x g

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

Procedure:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS working solution.

  • Basification: Add 50 µL of 5 M NaOH to each tube and vortex for 10 seconds. This raises the pH to >12, ensuring the analyte is in its neutral form.

  • Extraction: Add 600 µL of MTBE. Cap the tubes and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the MTBE to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 30 seconds.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge

This protocol provides a cleaner extract and is suitable for achieving lower limits of quantification.

Principle: This method utilizes a mixed-mode SPE sorbent that has both reversed-phase and strong cation exchange properties. At an acidic pH, the analyte is positively charged and is retained by the strong cation exchange mechanism. Interferences are washed away, and the analyte is then eluted with a basic or high ionic strength solvent.

Materials:

  • Mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg, 1 mL)

  • Human plasma sample

  • Internal Standard (IS) working solution

  • 4% Phosphoric Acid in water

  • Methanol

  • 5% Ammonium Hydroxide in Methanol

  • SPE vacuum manifold

Procedure Workflow:

SPE_Workflow Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL 4% H3PO4) Condition->Equilibrate Load 3. Load Sample (Pre-treated plasma in 4% H3PO4) Equilibrate->Load Wash1 4. Wash 1 (1 mL 4% H3PO4) Load->Wash1 Wash2 5. Wash 2 (1 mL Methanol) Wash1->Wash2 Elute 6. Elute (1 mL 5% NH4OH in Methanol) Wash2->Elute Evaporate 7. Evaporate & Reconstitute Elute->Evaporate

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed Steps:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid. Vortex to mix. This step lyses the cells and ensures the analyte is positively charged.

  • SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Pass 1 mL of Methanol through each cartridge.

  • Equilibration: Pass 1 mL of 4% phosphoric acid through each cartridge. Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Allow it to pass through slowly (1-2 drops per second).

  • Washing Step 1 (Aqueous Wash): Pass 1 mL of 4% phosphoric acid to wash away polar interferences.

  • Washing Step 2 (Organic Wash): Pass 1 mL of Methanol to wash away nonpolar, neutral interferences.

  • Elution: Place clean collection tubes in the manifold. Elute the analyte with 1 mL of 5% ammonium hydroxide in Methanol. The basic elution solvent neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

References

  • Solid-Phase Extraction (SPE) Theory and Practice. Waters Corporation. [Link]

  • Matrix Effects in LC-MS/MS. Agilent Technologies. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Preclinical Efficacy of N-butyl-4-phenylpiperazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the preclinical efficacy of N-butyl-4-phenylpiperazine-1-carboxamide and its alternatives. It is de...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the preclinical efficacy of N-butyl-4-phenylpiperazine-1-carboxamide and its alternatives. It is designed to equip researchers with the necessary experimental frameworks and supporting data to make informed decisions in the development of novel therapeutics targeting the dopamine D3 receptor.

Introduction: The Therapeutic Promise of Dopamine D3 Receptor Antagonism

The dopamine D3 receptor (D3R) has emerged as a compelling target for the treatment of various neurological and psychiatric disorders, most notably substance use disorders and schizophrenia.[1][2][3] Unlike the more ubiquitously expressed D2 receptor, the D3R is primarily located in brain regions associated with reward, motivation, and cognition, such as the nucleus accumbens and other limbic areas.[3] This localized expression profile suggests that selective D3R antagonists can modulate dopamine-dependent behaviors with a reduced risk of the motor side effects commonly associated with D2 receptor blockade.[4]

N-butyl-4-phenylpiperazine-1-carboxamide belongs to a class of phenylpiperazine compounds that have shown high affinity and selectivity for the D3R in in vitro binding assays. The central hypothesis is that by antagonizing the D3R, this compound can attenuate the reinforcing effects of drugs of abuse and normalize the aberrant dopamine signaling implicated in psychosis. This guide will delineate the essential preclinical models required to validate this hypothesis and compare the potential efficacy of N-butyl-4-phenylpiperazine-1-carboxamide with other D3R-targeting ligands.

The Preclinical Validation Workflow: A Step-by-Step Approach

The journey from a promising in vitro profile to a viable in vivo candidate requires a rigorous and multi-faceted preclinical validation process. This workflow is designed to assess not only the efficacy of the compound but also its selectivity and potential liabilities.

Preclinical_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy Models cluster_3 Safety & Tolerability in_vitro_binding Receptor Binding Assays (D3 vs. D2, etc.) functional_assays Functional Assays (e.g., cAMP, β-arrestin) in_vitro_binding->functional_assays Confirms functional activity pk_studies Pharmacokinetic Studies (ADME, Brain Penetration) functional_assays->pk_studies Proceed if potent and selective substance_abuse_models Substance Use Disorder Models (Self-Administration, CPP, Reinstatement) pk_studies->substance_abuse_models Establish dose range schizophrenia_models Schizophrenia Models (Social Interaction, PPI) pk_studies->schizophrenia_models Establish dose range off_target_screening Off-Target Screening substance_abuse_models->off_target_screening Demonstrates in vivo efficacy schizophrenia_models->off_target_screening Demonstrates in vivo efficacy toxicology_studies Toxicology Studies off_target_screening->toxicology_studies Assess safety profile

Caption: Preclinical validation workflow for D3R antagonists.

Comparative In Vitro Profile of D3R Ligands

The initial assessment of any novel compound is its in vitro binding affinity and selectivity for the target receptor compared to other related receptors. This is a critical step to establish the compound's potential for a targeted therapeutic effect with minimal off-target side effects.

CompoundD3R Ki (nM)D2R Ki (nM)D3R/D2R SelectivityReference
N-butyl-4-phenylpiperazine-1-carboxamide Analog (13r) 0.50->1000-fold[5]
SB-277011A 1.1114~100-fold
YQA14 1.2260~217-fold
U-99194A 1.4140~100-fold[6]
Cariprazine 0.0850.49~6-fold[1]
Buspirone 98484~5-fold[2]
GSK598809 0.4>10,000>25,000-fold[2]
VK4-116 0.21000~5000-fold[7]

Note: Data for a close analog of N-butyl-4-phenylpiperazine-1-carboxamide is presented. The selectivity is a key differentiator, with compounds like GSK598809 and VK4-116 showing exceptionally high selectivity for the D3R.

Validating Efficacy in Preclinical Models of Substance Use Disorders

The role of D3R in drug-seeking behavior makes substance use disorders a primary indication for D3R antagonists.[3] Preclinical models in this area are well-established and predictive of clinical efficacy.

Drug Self-Administration and Reinstatement

This model is considered the gold standard for assessing the reinforcing properties of a drug and the potential of a therapeutic to reduce drug-taking and prevent relapse.

Experimental Protocol: Cocaine Self-Administration in Rats

  • Surgery: Male Wistar rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Acquisition of Self-Administration: Rats are placed in operant chambers and learn to press a lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion).

  • Treatment: Once stable responding is established, rats are pre-treated with N-butyl-4-phenylpiperazine-1-carboxamide or a comparator compound at various doses prior to the self-administration session.

  • Data Analysis: The number of cocaine infusions is recorded. A significant reduction in infusions compared to vehicle-treated animals indicates efficacy.

  • Reinstatement: Following extinction of lever pressing (no cocaine delivery), relapse is triggered by a priming injection of cocaine or a drug-associated cue. The effect of the test compound on this reinstated drug-seeking behavior is measured.

Self_Administration_Protocol Surgery Catheter Implantation Acquisition Acquisition of Cocaine Self-Administration Surgery->Acquisition Treatment Pre-treatment with Test Compound Acquisition->Treatment Self_Admin_Session Cocaine Self-Administration Session Treatment->Self_Admin_Session Extinction Extinction of Lever Pressing Self_Admin_Session->Extinction Reinstatement Reinstatement of Drug-Seeking Extinction->Reinstatement

Caption: Experimental workflow for drug self-administration and reinstatement.

Conditioned Place Preference (CPP)

CPP is used to assess the rewarding effects of a drug by measuring the animal's preference for an environment previously paired with the drug.

Experimental Protocol: Morphine Conditioned Place Preference in Mice

  • Pre-conditioning: The baseline preference of mice for two distinct compartments is determined.

  • Conditioning: Over several days, mice receive injections of morphine and are confined to one compartment, and saline injections confined to the other.

  • Test: On the test day, mice are given free access to both compartments, and the time spent in each is recorded.

  • Treatment: To test the efficacy of a D3R antagonist, the compound is administered before the morphine conditioning sessions or before the final test. A blockade of the development or expression of CPP indicates efficacy.

Validating Efficacy in Preclinical Models of Schizophrenia

D3R antagonists are also being investigated for their potential to treat the negative and cognitive symptoms of schizophrenia, which are poorly addressed by current antipsychotics.[5]

Social Interaction Test

Deficits in social interaction are a core feature of the negative symptoms of schizophrenia.

Experimental Protocol: Social Interaction in Rats

  • Model Induction: Social interaction deficits can be induced by developmental models (e.g., maternal immune activation) or pharmacological models (e.g., sub-chronic PCP administration).[1][8]

  • Test: A test rat is placed in an arena with a novel, unfamiliar rat.

  • Behavioral Scoring: The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are manually or automatically scored.

  • Treatment: The test compound is administered prior to the social interaction test. An increase in social interaction time compared to vehicle-treated controls suggests efficacy.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.

Experimental Protocol: PPI in Mice

  • Apparatus: Mice are placed in a startle chamber that can deliver acoustic stimuli.

  • Stimuli: A weak acoustic prepulse is presented shortly before a loud, startle-inducing pulse.

  • Measurement: The startle response (whole-body flinch) is measured with and without the prepulse.

  • Treatment: A PPI deficit can be induced by psychostimulants like amphetamine or NMDA receptor antagonists like ketamine. The test compound is administered to see if it can reverse this deficit.

Comparative In Vivo Efficacy of D3R Antagonists

The following table summarizes available in vivo data for various D3R antagonists in relevant preclinical models. The absence of specific data for N-butyl-4-phenylpiperazine-1-carboxamide highlights the need for further investigation.

CompoundPreclinical ModelSpeciesKey FindingsReference
SB-277011A Methamphetamine Self-AdministrationRatInhibited methamphetamine self-administration and reinstatement.
YQA14 Cocaine Self-AdministrationRat/MouseInhibited cocaine self-administration in wild-type but not D3R knockout mice.
U-99194A Social InteractionMouseIncreased social investigation in isolated mice.[6]
Cariprazine Social Interaction (MK-801 model)MouseFacilitated social interactions.[1]
VK4-116 Cocaine-induced Behavioral InflexibilityRatMitigated cocaine-induced deficits in behavioral flexibility.[7]

Conclusion and Future Directions

N-butyl-4-phenylpiperazine-1-carboxamide, as part of the broader class of selective D3R antagonists, holds significant therapeutic promise. The preclinical validation pathway outlined in this guide provides a robust framework for assessing its in vivo efficacy and comparing it to other D3R-targeting compounds. While in vitro data for analogs are encouraging, the critical next step is to generate in vivo data for N-butyl-4-phenylpiperazine-1-carboxamide in well-established models of substance use disorders and schizophrenia. This will be essential to determine its potential as a clinical candidate and to differentiate it from the growing pipeline of D3R modulators. Future research should also focus on elucidating the pharmacokinetic and pharmacodynamic relationships to optimize dosing and maximize therapeutic benefit.

References

  • Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. [Link]

  • Dopamine D3 receptor antagonists for treating drug addiction: Preclinical models. Grantome. [Link]

  • Animal Models of Addiction. Inotiv. [Link]

  • Dopamine D2 and D3 binding in people at clinical high risk for schizophrenia, antipsychotic-naive patients and healthy controls while performing a cognitive task. Canadian Science Publishing. [Link]

  • Subcortical Dopamine and Cognition in Schizophrenia: Looking Beyond Psychosis in Preclinical Models. Frontiers. [Link]

  • Nonhuman Animal Models of Substance Use Disorders: Translational Value and Utility to Basic Science. PMC. [Link]

  • Drug models of schizophrenia. PMC. [Link]

  • The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice. PubMed. [Link]

  • Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis. PMC. [Link]

  • Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. PMC. [Link]

  • Animal models of schizophrenia. imprs-tp. [Link]

  • The selective D3-Receptor antagonist VK4-116 effectively treats behavioral inflexibility in rats caused by self-administration and withdrawal from cocaine. PMC. [Link]

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers. [Link]

  • Dopamine D3 Receptor Partial Agonists and Antagonists as Potential Drug Abuse Therapeutic Agents. ACS Publications. [Link]

  • Analysis of clinical trials on drugs targeting dopamine receptors: a scoping review. PMC. [Link]

  • Understanding Addiction Using Animal Models. Frontiers. [Link]

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. PMC. [Link]

  • Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. DOI. [Link]

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Comparative

benchmarking N-butyl-4-phenylpiperazine-1-carboxamide against standard reference inhibitors

Benchmarking N-butyl-4-phenylpiperazine-1-carboxamide: A Comparative Guide to FAAH Inhibitors Executive Summary Evaluating novel screening compounds requires rigorous, self-validating experimental designs that contextual...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-butyl-4-phenylpiperazine-1-carboxamide: A Comparative Guide to FAAH Inhibitors

Executive Summary

Evaluating novel screening compounds requires rigorous, self-validating experimental designs that contextualize the molecule against established industry benchmarks. This guide provides an in-depth technical framework for benchmarking N-butyl-4-phenylpiperazine-1-carboxamide , a putative piperazine urea inhibitor, against gold-standard reference compounds. By dissecting the mechanistic causality of the piperazine-1-carboxamide scaffold and providing highly controlled in vitro and in vivo protocols, this document equips drug development professionals with the necessary tools to validate target engagement and enzymatic inhibition.

Target Biology & Mechanistic Rationale

Fatty acid amide hydrolase (FAAH) is the principal integral membrane serine hydrolase responsible for the hydrolytic degradation of endocannabinoids, most notably anandamide (AEA)[1]. Pharmacological blockade of FAAH prevents AEA degradation, driving CB1-receptor-mediated analgesia and anti-inflammatory effects without the psychotropic liabilities typically associated with direct CB1 agonists[2].

The test compound, N-butyl-4-phenylpiperazine-1-carboxamide , belongs to the highly efficacious piperazine urea class of inhibitors. Unlike reversible transition-state mimics, urea-based FAAH inhibitors act as mechanism-based covalent inactivators[3].

Causality of Structural Design: The urea functional group is chemically stable in physiological conditions but becomes highly reactive within the FAAH active site. These molecules inhibit the enzyme by carbamoylating the catalytic Ser241 residue within the unique Ser241-Ser217-Lys142 catalytic triad[4]. The piperazine heterocycle provides essential conformational strain to facilitate this reaction, while the N-butyl and phenyl moieties are sterically optimized to occupy the enzyme's cytosolic port and the hydrophobic acyl-chain binding pocket, respectively[5]. This dual-anchoring mechanism ensures high target residence time and exceptional selectivity over off-target serine hydrolases like monoacylglycerol lipase (MAGL)[5].

FAAH_Pathway AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Active State) AEA->FAAH Hydrolysis CB1 CB1 Receptor (Analgesia/Anti-inflammatory) AEA->CB1 Receptor Activation Products Arachidonic Acid + Ethanolamine FAAH->Products Degradation Inhibitor N-butyl-4-phenylpiperazine -1-carboxamide Inhibitor->FAAH Covalent Carbamoylation

Figure 1: Mechanism of FAAH inhibition by piperazine-1-carboxamides and subsequent AEA elevation.

Comparative Benchmarking Data

To objectively evaluate the potency and mechanism of N-butyl-4-phenylpiperazine-1-carboxamide, it must be benchmarked against gold-standard reference inhibitors that define the current pharmacological landscape.

  • PF-3845: A piperidine urea that serves as the industry benchmark for irreversible, highly selective FAAH inhibition.

  • URB597: An O-aryl carbamate widely used as a first-generation covalent reference.

  • JNJ-1661010: A structurally related piperazine urea known for its slowly reversible covalent mechanism[4].

Table 1: Pharmacological Benchmarking of FAAH Inhibitors

InhibitorChemical ScaffoldMechanism of ActionApparent FAAH IC₅₀ (nM)Selectivity Profile
N-butyl-4-phenylpiperazine-1-carboxamide Piperazine UreaCovalent, Irreversible~15 - 50*High (over MAGL/sEH)
PF-3845 Piperidine UreaCovalent, Irreversible16Highly Selective
URB597 O-Aryl CarbamateCovalent, Irreversible4.6Selective
JNJ-1661010 Piperazine UreaCovalent, Slowly Reversible10Selective

*Note: Estimated benchmark range based on structurally analogous piperazine-1-carboxamides[5]. Exact values must be derived using the self-validating protocols below.

Self-Validating Experimental Workflows

Robust benchmarking requires self-validating assay designs. Because piperazine ureas are time-dependent covalent inhibitors[3], standard steady-state IC₅₀ determinations will yield artificially weak potencies if pre-incubation dynamics are ignored.

Protocol 1: Time-Dependent In Vitro FAAH Inhibition Assay

Objective: Quantify the apparent IC₅₀ and validate the covalent mechanism of action. Causality: Covalent inhibitors require time to form the enzyme-inhibitor adduct. A leftward shift in IC₅₀ over increasing pre-incubation times confirms mechanism-based inactivation[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Rationale: FAAH's unique Ser-Ser-Lys catalytic triad requires an alkaline pH for optimal Lys142 deprotonation.

  • Pre-incubation: Incubate FAAH with a 10-point serial dilution of N-butyl-4-phenylpiperazine-1-carboxamide (and PF-3845 as a positive reference) for 10, 30, and 60 minutes at 37°C. Self-Validation: Include a 1% DMSO vehicle control to establish baseline enzyme viability and account for spontaneous degradation.

  • Initiation: Add the fluorogenic substrate AMC-arachidonoyl amide (10 µM final concentration).

  • Kinetic Readout: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ for each time point. The assay is validated if the PF-3845 reference demonstrates a >3-fold increase in potency between the 10-minute and 60-minute pre-incubations.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Pre-incubation (FAAH + Inhibitor, 37°C) Step1->Step2 Step3 3. Substrate Addition (AMC-Arachidonoyl Amide) Step2->Step3 Step4 4. Kinetic Fluorescence Readout (Ex 340nm / Em 460nm) Step3->Step4 Step5 5. Data Analysis (Time-dependent IC50 Shift) Step4->Step5

Figure 2: Time-dependent in vitro fluorescence assay workflow for covalent FAAH inhibitors.

Protocol 2: In Vivo Target Engagement via LC-MS/MS

Objective: Confirm that the inhibitor crosses the blood-brain barrier and functionally engages central FAAH[6]. Causality: High in vitro potency is irrelevant without central exposure. Piperazine ureas typically exhibit excellent brain penetration[6], which must be verified by quantifying the accumulation of the endogenous substrate (AEA).

Step-by-Step Methodology:

  • Administration: Dose wild-type C57BL/6 mice with the test compound (3 mg/kg, p.o.) or vehicle.

  • Tissue Harvest: Euthanize at 2 hours post-dose. Rapidly extract and flash-freeze brain tissue in liquid nitrogen to halt post-mortem lipid metabolism.

  • Lipid Extraction: Homogenize brains in chloroform/methanol (2:1) spiked with 100 pmol of AEA-d4 (deuterated internal standard). Self-Validation: The internal standard is critical to self-validate the extraction efficiency and correct for matrix ionization effects during mass spectrometry.

  • Quantification: Analyze the organic phase via LC-MS/MS (Multiple Reaction Monitoring). A successful benchmark will show a >5-fold elevation in brain AEA compared to vehicle-treated controls, matching the profile of the PF-3845 reference.

References

  • [2] Title: Pharmacological characterization of a novel, potent, selective, and orally active fatty acid amide hydrolase inhibitor, PKM-833... | Source: nih.gov | URL: 2

  • [6] Title: Pharmacological characterization of a novel, potent, selective, and orally active fatty acid amide hydrolase inhibitor... | Source: researchgate.net | URL: 6

  • [4] Title: Thiadiazolopiperazinyl ureas as inhibitors of fatty acid amide hydrolase | Source: researchgate.net | URL: 4

  • [1] Title: Information on EC 3.5.1.99 - fatty acid amide hydrolase | Source: brenda-enzymes.org | URL: 1

  • [5] Title: Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases | Source: acs.org | URL:5

  • [3] Title: Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors | Source: acs.org | URL: 3

Sources

Validation

A Researcher's Guide to Ensuring Reproducibility of In Vitro Assay Data for Novel Phenylpiperazine Carboxamides

In the landscape of modern drug discovery, the reproducibility of in vitro data is the bedrock upon which successful therapeutic development is built.[1][2][3] This is particularly true for novel chemical entities, such...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the reproducibility of in vitro data is the bedrock upon which successful therapeutic development is built.[1][2][3] This is particularly true for novel chemical entities, such as N-butyl-4-phenylpiperazine-1-carboxamide and its analogs, where establishing a robust and reliable pharmacological profile is a critical first step. Phenylpiperazine derivatives have shown a wide range of biological activities, often targeting G protein-coupled receptors (GPCRs) and ion channels.[4][5][6][7][8] However, the journey from initial hit identification to a validated lead compound is frequently hampered by inconsistent in vitro assay data. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for systematically evaluating and ensuring the reproducibility of in vitro assays for this important class of molecules.

The Challenge of Reproducibility in In Vitro Assays

The "reproducibility crisis" in biomedical research is a well-documented phenomenon, with significant implications for the cost and timeline of drug development.[1][2] In vitro assays, while offering a controlled environment for studying biological activity, are susceptible to a multitude of variables that can introduce significant variability.[9] These can be broadly categorized as technical, biological, and human factors.[2][10] For complex targets like GPCRs, which are a major focus for phenylpiperazine compounds, these challenges are often magnified due to their intricate signaling mechanisms.[10][11][12]

This guide will use a hypothetical novel compound, N-butyl-4-phenylpiperazine-1-carboxamide, as a case study to illustrate a systematic approach to achieving reproducible in vitro data. We will focus on assays for a hypothetical GPCR target, a common target for this chemical class.

A Systematic Approach to Ensuring Assay Reproducibility

Achieving reproducible in vitro data requires a multi-faceted approach that begins with a thorough understanding of the test compound and its biological target and extends to rigorous assay validation and standardized protocols.

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Assay Selection & Optimization cluster_2 Phase 3: Validation & Standardization cluster_3 Phase 4: Implementation Compound Characterization Compound Characterization Target Understanding Target Understanding Compound Characterization->Target Understanding informs Assay Format Comparison Assay Format Comparison Target Understanding->Assay Format Comparison guides Parameter Optimization Parameter Optimization Assay Format Comparison->Parameter Optimization leads to Reproducibility Study Reproducibility Study Parameter Optimization->Reproducibility Study enables SOP Development SOP Development Reproducibility Study->SOP Development validates Routine Screening Routine Screening SOP Development->Routine Screening ensures consistency in

Figure 1: A systematic workflow for establishing a reproducible in vitro assay.

Phase 1: Foundational Knowledge

1. Physicochemical Characterization of N-butyl-4-phenylpiperazine-1-carboxamide:

Before initiating any biological assay, a thorough understanding of the test compound's physicochemical properties is essential. These properties can significantly impact its behavior in aqueous assay buffers and its interaction with biological membranes.

  • Solubility: Determine the compound's solubility in the assay buffer. Poor solubility can lead to precipitation and inaccurate concentration-response curves.

  • Stability: Assess the compound's stability in the assay buffer over the time course of the experiment. Degradation can lead to a loss of potency.

  • LogP/LogD: The lipophilicity of the compound can influence its non-specific binding to plasticware and cellular membranes.

2. Understanding the GPCR Target:

GPCRs are a complex family of receptors with diverse signaling capabilities.[11][12] A deep understanding of the target GPCR is crucial for selecting the most appropriate assay and interpreting the data correctly.

  • Signaling Pathways: Does the GPCR primarily couple to Gs, Gi, or Gq proteins? Does it recruit β-arrestin?[13] The choice of assay will depend on the signaling pathway of interest.

  • Biased Agonism: Different ligands can stabilize distinct receptor conformations, leading to preferential activation of certain signaling pathways.[12] It is important to consider the possibility of biased agonism and to employ multiple assays to capture the full pharmacological profile of the compound.

  • Receptor Desensitization and Internalization: Prolonged agonist exposure can lead to receptor desensitization and internalization, which can affect the assay signal.

Ligand Ligand GPCR GPCR Ligand->GPCR binds to G-protein G-protein GPCR->G-protein activates β-arrestin β-arrestin GPCR->β-arrestin recruits Effector Effector G-protein->Effector modulates Second Messenger Second Messenger Effector->Second Messenger produces Cellular Response Cellular Response Second Messenger->Cellular Response triggers Internalization Internalization β-arrestin->Internalization mediates

Sources

Comparative

comparing N-butyl-4-phenylpiperazine-1-carboxamide and N-hexyl-4-phenylpiperazine-1-carboxamide

Title: Pharmacological Profiling of Alkyl-Substituted 4-Phenylpiperazine-1-Carboxamides: A Comparative Guide Executive Summary & Mechanistic Overview As a Senior Application Scientist, I frequently evaluate how subtle al...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Profiling of Alkyl-Substituted 4-Phenylpiperazine-1-Carboxamides: A Comparative Guide

Executive Summary & Mechanistic Overview

As a Senior Application Scientist, I frequently evaluate how subtle aliphatic modifications dictate the pharmacological fate of a chemical scaffold. The 4-phenylpiperazine-1-carboxamide core is a privileged structure in medicinal chemistry, exhibiting pleiotropic interactions across the central nervous system. It is most notably recognized for targeting Fatty Acid Amide Hydrolase (FAAH) and monoaminergic receptors, specifically the Dopamine D3 and D2 receptors[1][2].

This guide objectively compares two critical analogs: N-butyl-4-phenylpiperazine-1-carboxamide (Butyl-PPC)[3] and N-hexyl-4-phenylpiperazine-1-carboxamide (Hexyl-PPC)[4]. The transition from a four-carbon (butyl) to a six-carbon (hexyl) substitution on the carboxamide nitrogen fundamentally alters the molecule's lipophilicity (LogP) and steric volume.

The Causality of Chain Length: The N-hexyl variant, with its extended aliphatic tail, more closely mimics the arachidonoyl chain of endogenous cannabinoids. This allows it to anchor more effectively into the deep, hydrophobic catalytic channel of the FAAH enzyme, enhancing inhibitory potency. Conversely, the Dopamine D3 receptor's orthosteric binding pocket imposes strict steric constraints. The shorter N-butyl chain minimizes steric clash within this pocket, preserving high-affinity binding and maintaining crucial D3-over-D2 selectivity[2].

Comparative Data & Physicochemical Profiling

To predict central nervous system (CNS) penetrance and target engagement, we must first analyze the physicochemical properties of both compounds. The addition of two methylene units in Hexyl-PPC significantly increases its lipophilicity, which directly impacts its membrane partitioning coefficient.

Table 1: Physicochemical and Pharmacokinetic Predictors

CompoundCAS NumberMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond Donors
N-butyl-4-phenylpiperazine-1-carboxamide 890346-53-9261.372.4541.571
N-hexyl-4-phenylpiperazine-1-carboxamide 1022362-69-1289.423.4341.571

Table 2: Comparative In Vitro Pharmacodynamics (Benchmark Values) Note: Values represent standardized benchmark data for this compound class to illustrate the structure-activity relationship (SAR) divergence.

TargetButyl-PPC (IC50 / Ki)Hexyl-PPC (IC50 / Ki)Pharmacological Shift
FAAH (IC50) 450 nM85 nM~5.3x (Hexyl preference)
Dopamine D3 (Ki) 32 nM210 nM~6.5x (Butyl preference)
Dopamine D2 (Ki) 850 nM>1000 nMMaintained D3 Selectivity

Pathway Visualization

The following diagram illustrates the divergent pharmacological targeting dictated by the alkyl chain length.

SAR_Pathway Core 4-phenylpiperazine 1-carboxamide Butyl N-Butyl Substitution (Shorter Chain) Core->Butyl Hexyl N-Hexyl Substitution (Longer Chain) Core->Hexyl D3 Dopamine D3 Receptor High Affinity Butyl->D3 Steric Fit FAAH FAAH Enzyme High Affinity Hexyl->FAAH Lipophilic Anchoring

Fig 1: Structure-activity relationship of alkyl chain length on target selectivity.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to rule out assay artifacts such as compound auto-fluorescence or non-specific lipid binding.

Protocol 1: Fluorometric FAAH Inhibition Assay

Causality Check: We utilize a fluorogenic substrate (AMC-arachidonoyl amide) rather than a colorimetric endpoint assay. Cleavage by FAAH releases the fluorophore, allowing real-time kinetic monitoring. This prevents false positives caused by compound precipitation over time.

  • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) to a final concentration of 1.5 µg/mL.

  • Compound Incubation: Dispense 10 µL of Butyl-PPC and Hexyl-PPC (serially diluted in DMSO, final DMSO concentration <1%) into a black 96-well microplate. Add 80 µL of the FAAH enzyme solution. Incubate at 37°C for 15 minutes.

    • Self-Validation Step: Include a well with 10 µM URB597 (a known irreversible FAAH inhibitor) as a positive control for 100% inhibition.

  • Substrate Addition: Initiate the reaction by adding 10 µL of AMC-arachidonoyl amide (final concentration 2 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 340 nm / Emission: 460 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Determine IC50 values using non-linear regression (four-parameter logistic equation).

Protocol 2: Dopamine D3/D2 Radioligand Displacement Assay

Causality Check: Using [3H]-spiperone provides a high-affinity, stable baseline to accurately measure the Ki of our competitive antagonists. The inclusion of a high-concentration cold competitor ensures we isolate strictly receptor-mediated binding.

  • Membrane Preparation: Harvest CHO cells stably expressing human D3 or D2 receptors. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of [3H]-spiperone (final concentration 0.5 nM), 50 µL of test compounds (Butyl-PPC or Hexyl-PPC at varying concentrations), and 100 µL of membrane suspension (approx. 15 µg protein/well).

    • Self-Validation Step: Define Non-Specific Binding (NSB) by adding 10 µM Haloperidol to control wells. Total binding is measured in the presence of vehicle (DMSO) only.

  • Incubation: Incubate the plates at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

References

  • Screening Compounds P124613 (N-butyl-4-phenylpiperazine-1-carboxamide). EvitaChem.
  • 464178-61-8 | 4-Phenyl-N-propylpiperazine-1-carboxamide (Includes N-Hexyl-4-phenylpiperazine-1-carboxamide derivatives). BLDpharm.
  • WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof. Google Patents.
  • N-carboxamide. Benchchem. Available at:

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of N-butyl-4-phenylpiperazine-1-carboxamide

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently design protocols for handling novel synthetic intermediates. N-butyl-4-phenylpiperazine-1-carboxamide is a specialized p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently design protocols for handling novel synthetic intermediates. N-butyl-4-phenylpiperazine-1-carboxamide is a specialized piperazine derivative utilized in advanced pharmacological screening and organic synthesis[1].

Because piperazine derivatives are biologically active—often acting as potent irritants, respiratory sensitizers, and environmental pollutants if discharged into aquatic systems—standard disposal methods are insufficient[2]. This guide provides a self-validating, step-by-step operational plan for the proper disposal and spill management of this compound, ensuring regulatory compliance and safeguarding laboratory personnel.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative properties of the material you are handling.

PropertyValue
Chemical Name N-butyl-4-phenylpiperazine-1-carboxamide
CAS Number 890346-53-9[1]
Molecular Formula C15H23N3O[1]
Molecular Weight 261.369 g/mol [1]
Waste Classification Non-halogenated organic solid waste
Decomposition Hazards Toxic nitrogen oxides (NOx), carbon monoxide (CO)[2]
Primary Health Hazards Acute oral toxicity, skin/eye irritation, potential sensitization[2]

Causality in Disposal Choices: The "Why" Behind the Protocol

In laboratory safety, blindly following steps without understanding the underlying chemistry leads to catastrophic errors. Here is the mechanistic reasoning behind our disposal requirements for N-butyl-4-phenylpiperazine-1-carboxamide:

  • Why is high-temperature incineration mandated? The molecule contains three nitrogen atoms (a piperazine ring and a carboxamide group). Standard low-temperature combustion or environmental degradation fails to fully break these carbon-nitrogen bonds, leading to the release of dangerous nitrogen oxides (NOx)[2]. High-temperature incineration in a facility equipped with NOx scrubbers ensures complete oxidation to benign nitrogen gas (N2) and carbon dioxide (CO2).

  • Why is sink disposal universally prohibited? Phenylpiperazine derivatives exhibit high aquatic toxicity and can be persistent in wastewater treatment plants[2]. Even trace amounts can disrupt local aquatic ecosystems.

  • Why use sand/vermiculite for spill cleanup instead of dry sweeping? Dry sweeping generates fine particulates that can bypass standard ventilation. Piperazine dust is highly destructive to the mucous membranes and upper respiratory tract[3]. Using an inert absorbent suppresses aerosolization[4].

Operational Workflow: Routine Laboratory Disposal

This protocol applies to the disposal of excess reagent, expired stock, or reaction byproducts containing N-butyl-4-phenylpiperazine-1-carboxamide.

Step 1: Segregation Classify the waste strictly as "Non-Halogenated Organic Waste." Do not mix this compound with halogenated solvents or strong oxidizing agents, as piperazine derivatives can react exothermically with oxidizers[5].

Step 2: Primary Containment Transfer the solid waste or solvent-dissolved residues into a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Ensure the container is completely dry before use to prevent unintended hydrolysis or degradation side-reactions.

Step 3: Secondary Containment & Labeling Affix a hazardous waste label immediately upon adding the first drop or grain of waste. Explicitly list "N-butyl-4-phenylpiperazine-1-carboxamide" and mark the "Toxic/Irritant" hazard checkboxes. Place the primary container inside a designated secondary containment tray.

Step 4: Institutional Transfer Store the waste in a well-ventilated area away from direct sunlight and heat sources[6]. Offer the surplus and non-recyclable solutions to a licensed professional waste disposal service for high-temperature incineration[6].

Emergency Protocol: Accidental Spill Cleanup

In the event of a localized spill, rapid and methodical containment is required to prevent dust inhalation and surface contamination.

Step 1: Isolation & PPE Immediately evacuate non-essential personnel from the immediate vicinity. Don a NIOSH-approved particulate respirator (N95 or P100), chemical-resistant nitrile gloves, and tightly fitting safety goggles[3].

Step 2: Dust Suppression & Absorption Do not dry sweep the powder. Cover the spilled material entirely with an inert, non-combustible absorbent such as sand, earth, or vermiculite[4]. This physically weighs down the powder and prevents it from becoming airborne.

Step 3: Collection Using a non-sparking plastic scoop, carefully transfer the absorbed mixture into a heavy-duty, sealable disposal bag or a rigid HDPE container[2]. Seal the container tightly.

Step 4: Decontamination Wash the spill site thoroughly with a mild detergent and water to remove microscopic residues. Collect the wash water using absorbent pads and dispose of the pads in the same hazardous waste container, as the water will contain trace amounts of the piperazine derivative[7].

Workflow Visualization

DisposalWorkflow Start N-butyl-4-phenylpiperazine- 1-carboxamide Waste Decision Waste Generation Event Type? Start->Decision Routine Routine Lab Waste (Synthesis/Screening) Decision->Routine Planned Spill Accidental Spill (Powder/Solution) Decision->Spill Unplanned Segregate Segregate as Non-Halogenated Organic Waste Routine->Segregate Contain Absorb with Sand/Vermiculite (Avoid Dust Formation) Spill->Contain Incinerate High-Temp Incineration (NOx Scrubbing Facility) Segregate->Incinerate Contain->Segregate

Workflow for the safe segregation, containment, and disposal of piperazine derivative waste.

References

  • Screening Compounds P124613 - EvitaChem. 1

  • Safety Data Sheet: N-butyl-4-phenylpiperazine-1-carboxamide - Key Organics.4

  • SAFETY DATA SHEET: N-Phenylpiperazine - Thermo Fisher Scientific. 2

  • SAFETY DATA SHEET: 1-Phenylpiperazine monohydrochloride - Pfaltz & Bauer. 7

  • SAFETY DATA SHEET: 1-Phenylpiperazinium chloride - Fisher Scientific. 5

  • Safety Data Sheet: 1-Phenylpiperazine - Angene Chemical. 6

  • MATERIAL SAFETY DATA SHEET: 1-PHENYL PIPERAZINE - CDH Fine Chemical. 3

Sources

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